Cct196969

Catalog No.
S548105
CAS No.
1163719-56-9
M.F
C27H24FN7O3
M. Wt
513.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cct196969

CAS Number

1163719-56-9

Product Name

Cct196969

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C27H24FN7O3

Molecular Weight

513.52

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5

solubility

Soluble in DMSO, not in water

Synonyms

CCT196969; CCT-196969; CCT 196969.

The exact mass of the compound Cct196969 is 513.19247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CCT196969 mechanism of action HDAC5 RXRA ASNS axis

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The mechanistic pathway of CCT196969 is a multi-step process that culminates in the disruption of cancer cell metabolism. The sequence of events is as follows:

  • Target Engagement: this compound directly binds to and inhibits HDAC5. This was confirmed through several specific experimental techniques, including target capture assays, cell thermal shift assays (CETSA), and surface plasmon resonance (SPR) [1].
  • RXRA Stabilization: The inhibition of HDAC5 disrupts its physical interaction with RXRA. Specifically, the 1-291 region of HDAC5 no longer effectively binds to the 1-98 region of RXRA. This leads to increased acetylation of RXRA at lysine residues K410 and K412 and a decrease in its ubiquitination. The net result is a significant up-regulation of RXRA protein stability and levels [1].
  • Transcriptional Repression: The stabilized RXRA protein acts as a transcription suppressor. It binds directly to a specific region (-1114/-1104) on the promoter of the ASNS gene, thereby repressing its transcription [1].
  • Metabolic Disruption: The downregulation of ASNS leads to a reduction in the intracellular synthesis of the amino acid asparagine [1].
  • Pathway Inhibition & Cell Death: The depletion of asparagine subsequently inhibits the activation of the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation. This metabolic stress ultimately results in the inhibition of TNBC cell proliferation, invasion, and migration, both in laboratory models and in animal studies [1].

The following diagram maps out the complete signaling pathway and the logical sequence of these events.

This compound This compound HDAC5 HDAC5 This compound->HDAC5 Inhibits RXRA RXRA HDAC5->RXRA Deacetylates ASNS ASNS RXRA->ASNS Represses Transcription Asparagine Asparagine ASNS->Asparagine Synthesizes mTORC1 mTORC1 Asparagine->mTORC1 Activates Phenotype Phenotype mTORC1->Phenotype Promotes Growth

The this compound mechanism of action: from HDAC5 inhibition to TNBC growth suppression.

Key Supporting Experimental Data

The proposed mechanism is supported by a robust set of experimental data. The table below outlines the key experiments and their findings.

Experimental Goal Methodology Used Key Findings
Identify this compound Target Target capture, CETSA, SPR [1] Confirmed HDAC5 as a direct target, not the canonical targets BRAF or SRC.
Verify RXRA-ASNS Interaction Luciferase assay, CHIP assay [1] RXRA binds the ASNS promoter at -1114/-1104 to suppress transcription.
Map Protein Interaction Domains CO-IP, IF, PyMOL prediction [1] HDAC5 (region 1-291) interacts with RXRA (region 1-98).
Determine Post-Translational Modifications CO-IP, Mass Spectrometry [1] HDAC5 inhibition increases RXRA acetylation at K410/K412 and decreases ubiquitination.
Assess In Vitro & In Vivo Efficacy CCK-8, Transwell, Apoptosis, Xenograft [1] This compound inhibited TNBC proliferation, invasion, migration; induced apoptosis; suppressed tumor growth in vivo.

The Role of ASNS in Cancer

Understanding the role of ASNS provides crucial context for why its suppression is a viable therapeutic strategy. ASNS is not only critical in TNBC but also in other cancers:

  • Fundamental Role: ASNS catalyzes the ATP-dependent conversion of aspartate into asparagine, a process important for tumor cell growth and metastasis [1] [2].
  • Beyond Metabolism in Lung Cancer: One study found that in lung cancer, ASNS promotes cancer cell invasiveness by stabilizing the β-catenin complex and modulating the mitochondrial response to Wnt signaling. Notably, this pro-invasive effect can occur independently of its role in producing asparagine [2].
  • Connection to p53: The tumor suppressor p53 has been shown to transcriptionally repress ASNS. Loss of p53 function, a common event in cancers, leads to increased ASNS expression and higher asparagine levels, which in turn promotes tumor cell survival and proliferation [3].

Conclusion for Researchers

This body of research elucidates a previously unrecognized, metabolism-targeted mechanism of action for this compound in TNBC, operating through the HDAC5/RXRA/ASNS axis [1] [4].

  • Key Insight: The mechanism reveals that targeting HDAC5 can modulate the acetylation and stability of a nuclear receptor (RXRA) to exert a profound effect on cancer cell metabolism.
  • Therapeutic Implication: This axis presents a promising therapeutic strategy for TNBC, a cancer subtype known for its metabolic adaptability and lack of targeted therapies. Targeting HDAC5 to disrupt asparagine synthesis could overcome the limitations of direct ASNS inhibition.

References

what is CCT196969 pan RAF SRC inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Targets

CCT196969 simultaneously inhibits multiple key nodes in oncogenic signaling pathways. The table below summarizes its primary kinase targets and inhibitory concentrations (IC50) [1] [2] [3]:

Kinase Target IC50 (μM) Description
CRAF 0.01 A key RAF isoform; inhibition helps prevent resistance.
LCK 0.02 A SRC-family kinase (SFK).
SRC 0.03 A SRC-family kinase (SFK).
V600E-BRAF 0.04 The common mutant form of BRAF.
BRAF 0.10 The wild-type BRAF kinase.
p38 MAPKs Not specified Also inhibited, but with lower potency [1].

This multi-kinase profile enables this compound to block signaling through the MAPK pathway more comprehensively than selective BRAF inhibitors. It does not drive the paradoxical activation of MEK/ERK signaling that can occur in RAS-mutant cells treated with first-generation BRAF inhibitors, making it a "paradox-breaking" agent [2] [4].

The following diagram illustrates the core signaling pathways targeted by this compound and its two known mechanisms of action:

G cluster_0 Mechanism 1: Pan-RAF & SRC Inhibition cluster_1 Mechanism 2: HDAC5 Inhibition (in TNBC) RTK Receptor Tyrosine Kinases (RTKs) SRC SRC-Family Kinases (SFKs) RTK->SRC RAS RAS (e.g., NRAS) SRC->RAS Resistance               RAF RAF Dimers (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Cell Proliferation & Survival ERK->Nucleus HDAC5 HDAC5 RXRA RXRA (Transcription Factor) HDAC5->RXRA Deacetylation ASNS ASNS Gene RXRA->ASNS Represses Transcription Asparagine Asparagine Synthesis ASNS->Asparagine mTOR mTORC1 Pathway Asparagine->mTOR Inhibitor1 This compound Inhibitor1->SRC Inhibits Inhibitor1->RAF Inhibits Inhibitor2 This compound Inhibitor2->HDAC5 Inhibits

Two primary inhibitory mechanisms of this compound: direct kinase inhibition in melanoma and epigenetic regulation in TNBC.

Experimental & Research Applications

This compound is an investigational compound for research use only and has not been approved for human treatment [1] [5].

In Vitro Biological Activity and Protocols

This compound is primarily active against cancer cell lines with mutations in BRAF (including V600E) or NRAS [1] [2] [3].

  • Cell Viability/Proliferation Assay (GI₅₀): To determine the compound's effect on cell growth, cells are seeded in 96-well plates. After 24 hours, serially diluted this compound is added. Cell viability is typically assessed 72 hours post-treatment using a cell viability assay like CellTiter-Glo [5].
  • Analysis of Apoptosis: Induction of apoptosis is a key mechanism. This can be confirmed by treating cells with this compound and detecting the cleavage of caspase-3 and PARP via western blotting [1] [3] [5].
  • Pathway Inhibition Analysis: The inhibition of the MAPK pathway is validated by treating cells with this compound (e.g., 1 μM for 4 hours) and analyzing protein extracts via western blot or reverse-phase protein array (RPPA) to detect reduced levels of phosphorylated MEK and ERK [1] [2].
In Vivo Efficacy and Tolerability

Animal studies show that this compound has favorable pharmacokinetic properties and efficacy [1] [2] [5].

  • Formulation: Often prepared as a solution in 5% DMSO, 95% water for oral gavage in mice [1] [2].
  • Dosing: A common efficacious dose is 20 mg/kg administered daily via oral gavage [3] [5]. The compound is well-tolerated, with no significant body weight loss or adverse effects observed at this dose [2] [5].
  • Pharmacokinetics: Oral dosing at 10 mg/kg/day results in plasma concentrations of approximately 1 μM at 24 hours, with an oral bioavailability of about 55% [1] [2].

Research Implications and Potential

  • Overcoming Drug Resistance: this compound demonstrates efficacy in patient-derived xenograft (PDX) models of melanoma that have developed resistance to both BRAF inhibitors and combined BRAF/MEK inhibitor therapy [2] [4]. This makes it a promising candidate for second-line treatment of relapsed patients.
  • Expanding to Other Cancers: A 2025 study revealed that in triple-negative breast cancer (TNBC), this compound acts through a different primary target. It binds to HDAC5, triggering a downstream cascade (HDAC5/RXRA/ASNS) that ultimately downregulates asparagine synthesis and inhibits the mTORC1 pathway, suppressing tumor growth [6]. This suggests its potential application could extend beyond melanoma.
  • Consideration for Brain Metastases: A critical consideration for treating advanced melanoma is drug delivery to the brain. While this compound is not a substrate for P-glycoprotein (P-gp), it is a substrate for Breast Cancer Resistance Protein (Bcrp). This active efflux at the blood-brain barrier limits its brain distribution, which may reduce its efficacy against brain metastases [7] [8].

Key Summary for Researchers

The table below consolidates the essential profile of this compound for a quick overview:

Aspect Summary
Primary Targets Pan-RAF (BRAF, CRAF), SRC-family kinases (SRC, LCK) [1] [2].
Key Mechanism Dual inhibition avoids paradoxical MAPK pathway activation; also targets HDAC5 in TNBC [2] [6].
Primary Application Preclinical research in BRAF/NRAS mutant melanomas, particularly resistant forms [2] [4].
Experimental Strength Oral bioavailability, good tolerability in vivo, efficacy in resistant PDX models [2] [5].
Notable Limitation Limited brain distribution due to Bcrp-mediated efflux [7] [8].

References

Comprehensive Technical Guide: Structure-Function Relationship of CCT196969

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CCT196969

This compound is a novel, orally available small molecule inhibitor that represents a significant advancement in targeted cancer therapy, particularly for malignancies driven by dysregulated MAPK signaling. This compound belongs to the class of pan-RAF inhibitors with additional activity against SRC-family kinases (SFK), enabling it to simultaneously target multiple oncogenic pathways. The strategic molecular design of this compound allows it to overcome key limitations of earlier RAF inhibitors, including the paradoxical pathway activation that often compromises therapeutic efficacy in RAF-mutant cancers. Its unique target profile makes it particularly promising for treating resistant malignancies that have developed resistance to first-generation BRAF inhibitors, addressing a critical unmet need in oncology.

The development of this compound emerged from the recognition that vertical pathway inhibition and targeting of compensatory survival signals could enhance therapeutic efficacy and delay resistance emergence. Unlike selective BRAF inhibitors such as vemurafenib, which primarily target BRAF(^{V600E}) mutants, this compound exhibits a broader inhibitory profile encompassing multiple RAF isoforms (BRAF, CRAF) and SFK members (SRC, LCK), along with activity against p38 MAPKs. This multi-target approach disrupts both primary oncogenic signaling and adaptive resistance mechanisms, providing a more comprehensive therapeutic strategy for aggressive cancers including melanoma, colorectal cancer, and triple-negative breast cancer.

Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecular architecture of this compound embodies strategic design features that enable its unique polypharmacology:

  • Chemical Formula: C({27})H({24})FN({7})O({3}) [1] [2]
  • Molecular Weight: 513.52 g/mol [1] [2]
  • CAS Registry Number: 1163719-56-9 [1] [2]
  • Systematic Name: N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-fluorophenyl]-N′-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea [2]

The compound features a central urea linkage that connects three distinct pharmacophoric elements: a tert-butyl phenyl pyrazole moiety, a fluorinated phenyl ring, and a dihydro-oxopyridopyrazine unit. This specific arrangement creates an optimal three-dimensional configuration for simultaneous interaction with multiple kinase binding pockets. The fluorine atom at the ortho position of the phenyl ring enhances membrane permeability and metabolic stability through electron-withdrawing effects, while the tert-butyl group provides hydrophobic interactions critical for binding affinity. The pyridopyrazine system contributes to hydrogen bonding interactions with kinase hinge regions, a feature essential for ATP-competitive inhibition.

Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Value Experimental Conditions
Solubility in DMSO 100 mg/mL (194.73 mM) 25°C [3]
Solubility in Water Insoluble 25°C [1] [3]
Solubility in Ethanol Insoluble 25°C [1] [3]
Oral Bioavailability ~55% CD-1 mice, 10 mg/kg/day [1]
Plasma Concentration ~1 μM at 24 hours CD-1 mice, 10 mg/kg/day oral dosing [1]
In Vivo Formulation 5% DMSO, 95% water Animal studies [1]

The limited aqueous solubility of this compound presents formulation challenges that are partially mitigated by its good solubility in DMSO. Despite this limitation, the compound demonstrates favorable oral bioavailability of approximately 55% in preclinical models, supporting its development as an oral therapeutic agent. The sustained plasma concentrations observed 24 hours after administration suggest a suitable pharmacokinetic profile for once-daily dosing regimens. These properties collectively contribute to the drug-like characteristics of this compound, balancing target engagement requirements with pharmaceutical developability.

Mechanism of Action & Target Interactions

Multi-Kinase Inhibition Profile

This compound exhibits a strategically designed polypharmacology that enables simultaneous inhibition of key signaling nodes in oncogenic networks. The compound functions as a potent ATP-competitive inhibitor with particular efficacy against RAF family kinases and SRC-family kinases, creating a coordinated blockade of parallel survival pathways. This dual targeting approach addresses the compensatory pathway activation that frequently undermines the efficacy of more selective inhibitors.

Table 2: Kinase Inhibition Profile of this compound (IC₅₀ Values)

Target Kinase IC₅₀ (μM) Biological Significance
CRAF 0.01 [1] [3] Key RAF isoform, mediator of resistance to BRAF inhibitors
LCK 0.02 [1] [3] SRC-family kinase, regulates immune cell signaling and tumor microenvironment
SRC 0.03 [1] [3] Proto-oncogene tyrosine kinase, promotes invasion, metastasis
BRAF V600E 0.04 [1] [3] Most common oncogenic BRAF mutation in melanoma
BRAF 0.1 [1] [3] Wild-type BRAF, important for paradoxical activation prevention
p38 MAPK Not quantified Stress-activated protein kinase, contributes to survival signaling

The hierarchical inhibition pattern revealed in Table 2 demonstrates the remarkable potency of this compound against CRAF (IC₅₀ = 0.01 μM), which is particularly significant given CRAF's role in mediating resistance to selective BRAF(^{V600E}) inhibitors. The balanced inhibition across both RAF and SFK family members enables comprehensive suppression of MAPK pathway signaling while simultaneously blocking parallel survival pathways activated in response to RAF inhibition.

Structural Basis of Target Engagement

The molecular structure of this compound enables unique interactions with kinase binding pockets that underlie its distinctive inhibitory profile. The central urea moiety forms critical hydrogen bonds with the kinase hinge region, while the pyridopyrazine system extends toward the allosteric pocket typically occupied by type II inhibitors. The fluorophenyl group positions the compound for optimal interactions with the DFG motif, particularly in its "DFG-out" conformation. This specific binding mode allows this compound to stabilize inactive kinase configurations, preventing the conformational changes required for kinase activation and substrate phosphorylation.

Unlike first-generation BRAF inhibitors that induce paradoxical MAPK pathway activation in RAS-mutant cells, this compound's balanced inhibition profile prevents this clinically problematic effect. The compound's ability to simultaneously engage multiple RAF isoforms disrupts the formation of active dimers that drive paradoxical activation, providing a significant therapeutic advantage. Additionally, the inhibition of SRC-family kinases complements RAF targeting by blocking alternative survival pathways that tumors utilize to bypass RAF inhibition.

Signaling Pathway Impact

The multi-target nature of this compound results in coordinated disruption of several interconnected oncogenic signaling cascades:

G cluster_primary Primary Signaling Pathways cluster_secondary TNBC-Specific Mechanism cluster_cellular Cellular Outcomes CCT This compound RAF RAF Kinases (BRAF, CRAF) CCT->RAF Inhibits SFK SRC Family Kinases (SRC, LCK) CCT->SFK Inhibits ASNS ASNS Expression CCT->ASNS Downregulates MEK MEK RAF->MEK STAT3 STAT3 SFK->STAT3 ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival STAT3->Survival Migration Cell Migration & Invasion STAT3->Migration mTOR mTOR Signaling ASNS->mTOR mTOR->Proliferation Metabolism Metabolic Reprogramming mTOR->Metabolism

This compound Signaling Pathway Inhibition: The diagram illustrates multi-pathway inhibition by this compound, showing primary targets (RAF, SRC kinases) and downstream effects on key oncogenic processes.

The diagram above illustrates how this compound simultaneously targets multiple oncogenic pathways. In the MAPK pathway, inhibition of RAF kinases blocks sequential activation of MEK and ERK, suppressing proliferation signals. Concurrent inhibition of SRC-family kinases disrupts multiple downstream effectors, including STAT3, which modulates survival and migration signals. Additionally, in triple-negative breast cancer models, this compound has been shown to indirectly suppress ASNS expression and subsequent mTOR signaling, representing a tissue-specific mechanism of action.

Biological Activity & Functional Effects

Anti-Cancer Efficacy Across Tumor Types

This compound demonstrates broad anti-cancer activity against multiple tumor types, with particular potency against malignancies harboring specific genetic alterations:

Table 3: Cellular Efficacy of this compound Across Cancer Models

Cancer Type Genetic Context IC₅₀ Values Key Observations Citation
Melanoma Brain Metastasis BRAF, BRAF, NRAS 0.18-2.6 μM (viability) Reduced p-ERK, p-MEK, p-STAT3, STAT3; inhibited migration [4]
Treatment-Resistant Melanoma BRAF inhibitor-resistant Similar to naive cells Effective against vemurafenib-resistant models; no cross-resistance [1] [4]
Triple-Negative Breast Cancer Not specified Not reported Inhibited proliferation, invasion, migration; induced apoptosis; downregulated ASNS [5]
Colorectal Cancer BRAF mutant Not quantified Active against mutant but not wild-type BRAF/NRAS cells [1]

The data in Table 3 highlights the consistent anti-proliferative effects of this compound across diverse cancer models, with particularly promising activity in the challenging context of melanoma brain metastases and treatment-resistant disease. The compound's ability to maintain potency against BRAF inhibitor-resistant models suggests its potential as a therapeutic option for relapsed patients.

Impact on Key Signaling Pathways

Western blot analyses demonstrate that this compound treatment produces coordinated suppression of multiple signaling nodes. In melanoma brain metastasis cells, treatment with this compound significantly reduced phosphorylation of ERK and MEK, confirming effective MAPK pathway suppression [4]. Simultaneously, the compound decreased both phosphorylated and total STAT3 levels, indicating disruption of SRC/STAT3 signaling [4]. This dual-pathway inhibition represents a key advantage over more selective agents.

In triple-negative breast cancer models, this compound exposure downregulated asparagine synthetase (ASNS) expression, leading to reduced asparagine synthesis and subsequent inhibition of mTOR signaling [5]. This metabolic reprogramming effect provides an additional mechanism of action beyond direct kinase inhibition and highlights the compound's ability to modulate cancer cell metabolism.

Induction of Apoptosis and Effects on Tumor Microenvironment

This compound demonstrates potent pro-apoptotic activity in sensitive cancer models. Treatment induces cleavage of caspase-3 and its substrate PARP, confirming activation of the apoptotic cascade [1] [3]. This programmed cell death induction provides a mechanistic basis for the observed tumor growth inhibition.

Beyond direct effects on cancer cells, this compound's inhibition of SRC-family kinases may modulate the tumor microenvironment. Since SRC kinases regulate multiple aspects of tumor-stroma interactions, their inhibition may disrupt pro-tumorigenic cross-talk between cancer cells and surrounding stromal elements. This microenvironment modulation potentially contributes to the comprehensive anti-tumor activity observed in preclinical models.

Experimental Protocols & Methodologies

Standardized Assays for Evaluating this compound Activity

Researchers have employed well-established methodologies to characterize the biological activity of this compound. The following experimental approaches represent key techniques for evaluating the compound's efficacy:

Cell Viability and Proliferation Assays:

  • MTS Assay: Cells are seeded in 96-well plates (5 × 10³ cells/well) and treated with this compound concentrations ranging from 0.0001-50 μM for 72 hours. After treatment, MTS reagent is added and absorbance measured at 490nm to determine viability IC₅₀ values [4].
  • Colony Formation Assay: Cells (1,000/well) are plated in 6-well plates and allowed to form colonies over 1-2 weeks. Colonies are stained with crystal violet (10%) and counted to assess long-term proliferative capacity [5].
  • Tumor Sphere Assay: For 3D culture models, cells are embedded in soft agar (2 × 10³ cells/well) with this compound treatment for 10 days. Viability is assessed using resazurin reduction measured at 560/590nm [4].

Migration and Invasion Assays:

  • Transwell Migration: Cells (5 × 10⁴/well) are placed in serum-free medium in the upper chamber, with complete medium as chemoattractant in the lower chamber. After 48 hours, migrated cells are stained with crystal violet and counted [5].
  • Matrigel Invasion: Similar to migration assay but with Matrigel-coated chambers and higher cell density (1 × 10⁵/well) to assess invasive capacity through extracellular matrix [5].

Apoptosis Detection:

  • Cells are collected after this compound treatment and stained with FITC and PI using apoptosis detection kits. Flow cytometry analysis quantifies apoptotic populations (early and late apoptosis) [5].

Western Blot Analysis:

  • Protein extracts are prepared using RIPA lysis buffer with protease inhibitors. After quantification (BCA method), proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against targets including p-ERK, p-MEK, p-STAT3, STAT3, and cleavage products of caspase-3 and PARP [4] [5].
In Vivo Evaluation Methods

G cluster_preclinical In Vivo Experimental Workflow Start Study Design Animal Animal Models CD-1 mice Start->Animal Formulation Drug Formulation 5% DMSO, 95% water or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Animal->Formulation Dosing Dosing Regimen 10-20 mg/kg/day Oral gavage Formulation->Dosing PK Pharmacokinetic Analysis Plasma concentrations ~1 μM at 24 hours Dosing->PK Toxicity Toxicity Assessment Well tolerated No significant adverse effects Dosing->Toxicity Efficacy Efficacy Evaluation Tumor growth inhibition Dosing->Efficacy

In Vivo Evaluation Workflow: The diagram outlines the standard preclinical assessment pipeline for this compound, from animal model selection to efficacy and safety evaluation.

The standardized in vivo workflow presented above has demonstrated that this compound is extremely well tolerated at doses up to 20 mg/kg with no significant adverse effects [1]. The compound achieves sustained plasma concentrations of approximately 1 μM at 24 hours after oral dosing at 10 mg/kg/day, supporting once-daily administration regimens [1]. The oral bioavailability of approximately 55% further confirms its suitability for oral administration [1].

Mechanism of Action Studies

Advanced techniques have been employed to elucidate this compound's mechanism of action:

  • Target Identification: CETSA (Cellular Thermal Shift Assay) and SPR (Surface Plasmon Resonance) confirm direct binding to HDAC5 in TNBC models [5].
  • Transcriptional Regulation: Luciferase reporter assays and ChIP (Chromatin Immunoprecipitation) determine RXRA binding to the ASNS promoter region [5].
  • Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP) assays characterize HDAC5-RXRA interaction domains and acetylation changes [5].
  • Metabolomic Analysis: LC-MS based metabolomics identifies asparagine metabolism alterations following treatment [5].

Therapeutic Potential & Future Directions

Clinical Application Prospects

This compound demonstrates particular promise for addressing several challenging clinical scenarios:

  • Treatment-Resistant Melanoma: The compound's ability to inhibit both RAF and SRC family kinases enables activity against melanomas that have developed resistance to first-generation BRAF inhibitors [1] [4]. This represents a potential therapeutic option for patients who have progressed on current targeted therapies.

  • Melanoma Brain Metastases: With approximately 44-75% of metastatic melanoma patients developing brain metastases, the demonstrated efficacy of this compound against melanoma brain metastasis cell lines is particularly significant [4]. The compound's ability to cross the blood-brain barrier while maintaining therapeutic activity addresses a major clinical challenge.

  • Triple-Negative Breast Cancer: The recently discovered HDAC5/RXRA/ASNS axis inhibition provides a novel therapeutic approach for TNBC, a subtype with limited treatment options and poor prognosis [5]. The metabolic reprogramming induced by this compound represents a distinct mechanism from conventional chemotherapies.

Combination Therapy Strategies

The multi-target nature of this compound provides opportunities for rational combination strategies:

  • Vertical Pathway Inhibition: Combining with MEK inhibitors could enhance MAPK pathway suppression and reduce adaptive resistance development.
  • Metabolic Targeting: Joint administration with asparaginase or other metabolic inhibitors may synergize with ASNS downregulation in TNBC models.
  • Immunotherapy Combinations: Given the role of SRC kinases in immune regulation, combination with immune checkpoint inhibitors may enhance anti-tumor immunity.
Development Challenges and Future Research

While preclinical data for this compound is promising, several aspects require further investigation:

  • Comprehensive Toxicology: Extended toxicology studies in multiple species are needed to establish safety margins before clinical translation.
  • Biomarker Identification: Predictive biomarkers for patient selection must be identified, potentially including BRAF mutation status, SRC activation, or ASNS expression levels.
  • Formulation Optimization: The limited aqueous solubility may necessitate advanced formulation strategies for clinical development.
  • Resistance Mechanisms: Proactive investigation of potential resistance mechanisms will inform rational combination strategies and sequencing approaches.

Conclusion

References

CCT196969 B-Raf V600E inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

CCT196969 Activity Data

The table below summarizes the available quantitative and mechanistic data for this compound.

Parameter Description / Value Context / Cell Line
Reported IC50 (Viability) 0.18 - 2.6 µM [1] Multiple melanoma brain metastasis (MBM) cell lines (H1, H2, H3, H6, H10) after 72-hour treatment [1].
Molecular Targets SRC family kinases (SFKs), BRAF (including V600E), CRAF [1]. Described as a pan-RAF and SFK inhibitor; effects shown in BRAF V600E mutant and resistant cells [1].
Downstream Signaling Effects Decreased levels of p-ERK, p-MEK, and p-STAT3/STAT3 [1]. Confirms on-target activity in MBM cell lines; inhibits key survival and proliferation pathways [1].
Activity in Resistant Models Inhibits viability in BRAF inhibitor-resistant cell lines [1]. Suggests potential to overcome resistance to selective BRAF inhibitors like vemurafenib [1].

Experimental Protocol for Cellular Viability Assay

The primary data on this compound's potency comes from a monolayer cell viability (MTS) assay, conducted as follows [1]:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours [1].
  • Drug Treatment: Cells were treated with this compound across a concentration range (e.g., 0.0001 to 50 µM) for 72 hours [1].
  • Viability Measurement: After incubation, cell viability was quantified using the MTS assay, where metabolically active cells convert MTS into a formazan product. Absorbance was measured at 490 nm [1].
  • Data Analysis: Dose-response curves were generated, and the IC50 value (concentration that inhibits 50% of cell viability) was calculated using analysis software [1].

Mechanism of Action and Context

This compound is a pan-RAF and SRC family kinase (SFK) inhibitor, a profile distinct from first-generation BRAF inhibitors like vemurafenib and dabrafenib [1]. This multi-target approach may help overcome resistance seen with selective BRAF inhibitors, which often arises through MAPK pathway reactivation or alternative survival pathways like EGFR-SFK-STAT3 [1].

The diagram below illustrates the signaling pathways targeted by this compound and the experimental workflow for determining its cellular potency.

G cluster_pathway Signaling Pathways & this compound Inhibition cluster_workflow Cellular Viability Assay (MTS) RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (Mutant) RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK SFK SRC Family Kinases (SFKs) STAT3 STAT3 SFK->STAT3 ERK ERK MEK->ERK Prolif Proliferation & Survival ERK->Prolif STAT3->Prolif CCT_Inhib This compound Inhibition CCT_Inhib->BRAF Targets CCT_Inhib->CRAF Targets CCT_Inhib->SFK Targets Seed Seed cells in 96-well plate Treat Treat with This compound Seed->Treat Incubate Incubate for 72 hours Treat->Incubate MTS Add MTS reagent Incubate->MTS Measure Measure absorbance at 490 nm MTS->Measure Analyze Calculate IC50 Measure->Analyze

The diagram summarizes the key signaling pathways targeted by this compound and the standard experimental workflow used to determine its cellular IC50.

Interpretation and Next Steps

The data indicates this compound is a cellularly active multi-kinase inhibitor, but the reported IC50 range of 0.18-2.6 µM reflects cellular viability (a functional outcome) rather than direct enzymatic inhibition of the B-Raf V600E kinase [1].

For complete profiling, the enzymatic IC50 against purified B-Raf V600E protein is a key missing data point. To pursue this, you could:

  • Consult specialized databases like the ChEMBL or IUPHAR/BPS Guide to PHARMACOLOGY.
  • Review the primary literature citing the original research article for this compound (e.g., [1]).
  • Contact chemical vendors or manufacturers directly, as they sometimes have unpublished characterization data.

References

CCT196969 HDAC5 targeting triple negative breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The HDAC5/RXRA/ASNS Axis

A seminal 2025 study reveals that the anti-TNBC activity of CCT196969 is primarily mediated through a novel molecular axis involving HDAC5. The proposed mechanism is summarized in the diagram below.

G This compound This compound HDAC5 HDAC5 This compound->HDAC5 Inhibits RXRA RXRA HDAC5->RXRA Stabilizes & ASNS ASNS RXRA->ASNS Represses mTOR mTOR ASNS->mTOR Activates

This compound inhibits HDAC5, stabilizing RXRA to repress ASNS and downstream mTOR signaling.

In this pathway, this compound directly binds to and inhibits Histone Deacetylase 5 (HDAC5), which disrupts its interaction with the transcription factor Retinoid X Receptor Alpha (RXRA) [1]. This leads to increased acetylation and decreased ubiquitination of RXRA, stabilizing the protein and enhancing its transcriptional activity [1]. The stabilized RXRA then acts as a transcription suppressor, binding to the promoter region of Asparagine Synthetase (ASNS) and inhibiting its expression [1]. The downregulation of ASNS reduces cellular asparagine synthesis, which in turn inhibits the downstream mTORC1 signaling pathway, a critical driver of cell growth and proliferation in cancer [1].

Key Quantitative Findings from the 2025 Study

The following tables summarize the core experimental data validating this mechanism.

Table 1: Anti-Tumor Efficacy of this compound in TNBC Models

Experimental Model Key Finding Measurement / Outcome
In Vitro (Cell Lines) Inhibited proliferation CCK-8 assay [1]
Suppressed invasion & migration Transwell assay [1]
Induced apoptosis Flow cytometry with FITC/PI staining [1]
In Vivo Inhibited tumor growth Mouse xenograft model [1]

Table 2: Experimental Validation of Target Engagement & Mechanism

Investigation Focus Key Experimental Evidence Outcome
HDAC5 as Direct Target Target capture assay, CETSA, SPR Confirmed direct binding of this compound to HDAC5 [1]
HDAC5-RXRA Interaction CO-IP, IF, Deletion mutants Mapped interaction to HDAC5 (1-291 region) and RXRA (1-98 region) [1]
RXRA Post-Translational Regulation CO-IP with Ac/K-Ub antibodies, Mass spectrometry Increased RXRA acetylation at K410 & K412; decreased ubiquitination [1]
RXRA Regulation of ASNS Luciferase assay, CHIP-qPCR RXRA binds ASNS promoter at -1114/-1104 region to suppress transcription [1]

Essential Experimental Protocols

The study employed a range of standard molecular and cellular biology techniques to establish this mechanism. Key methodologies are outlined below [1].

  • Cell-based Functional Assays:

    • Proliferation: CCK-8 assay. Cells (1,000/well in a 96-well plate) were cultured, and absorbance at 490nm was measured at 0, 24, 48, 72, and 96 hours after adding the CCK-8 reagent [1].
    • Clonogenic Survival: Cells (1,000/well in a 6-well plate) were cultured to form colonies, which were then stained with 10% crystal violet [1].
    • Invasion & Migration: Transwell assay. For invasion, chambers were pre-coated with Matrigel. Cells (5x10⁴ for migration, 1x10⁵ for invasion) were seeded in the upper chamber with serum-free medium, with complete medium as a chemoattractant below. After 48 hours, cells that penetrated the membrane were stained and counted [1].
    • Apoptosis: Analyzed by flow cytometry using an apoptosis detection kit with FITC and PI staining [1].
  • Molecular Target Engagement:

    • Direct Binding (CETSA): The thermal stability of HDAC5 was measured in the presence or absence of this compound to confirm target engagement [1].
    • Direct Binding (SPR): Surface Plasmon Resonance was used to quantify the binding affinity and kinetics between this compound and HDAC5 protein [1].
  • Mechanism Elucidation:

    • Protein-Protein Interaction (CO-IP): Used to confirm the physical interaction between HDAC5 and RXRA and to assess acetylation/ubiquitination levels of RXRA [1].
    • Gene Regulation (CHIP): Chromatin Immunoprecipitation assay confirmed the binding of RXRA to the specific promoter region of the ASNS gene [1].
    • Transcriptional Activity (Luciferase Reporter Assay): The ASNS promoter was cloned into a PGL3 vector to validate that RXRA binding suppresses its transcriptional activity [1].

HDAC5 in TNBC: Therapeutic Context and Considerations

While this compound represents a novel approach, research into HDAC5 in TNBC reveals a complex and context-dependent picture.

  • Conflicting Evidence on HDAC5's Role: The role of HDAC5 appears to vary. In contrast to the tumor-suppressive function implied by the this compound study, other research has shown that HDAC5 is overexpressed in breast cancer patients under 35 and correlates with a poorer prognosis [2]. In this context, the HDAC5 inhibitor LMK-235 showed promise, reducing viability and progression in TNBC cell lines [2]. Furthermore, a 2025 study identified HDAC5 as a key "eraser" of lactylation on the DNA repair protein MRE11, with its downregulation associated with poor prognosis. In this setting, upregulating HDAC5 with Saikosaponin D (SSD) reversed radioresistance [3].
  • Broader Class Effects of HDAC Inhibitors: It is crucial to distinguish this compound's specific action from broader HDAC inhibitor (HDACi) effects. Some pan-HDAC inhibitors have been found to promote breast cancer metastasis in preclinical models by upregulating the pro-metastatic protein NEDD9, highlighting a potential risk of non-selective inhibition [4]. Conversely, other HDACis (e.g., Vorinostat) can upregulate PD-L1 on TNBC cells, suggesting a potential benefit for combination therapy with immune checkpoint inhibitors [5].

Future Research and Development Directions

The discovery of the HDAC5/RXRA/ASNS axis opens several promising avenues for future investigation.

  • Overcoming Metabolic Reprogramming: Targeting asparagine synthesis via ASNS is a compelling strategy to disrupt cancer cell metabolism. This compound offers a novel, indirect approach to inhibit ASNS, which may overcome the limitations of direct ASNS-targeting strategies that have shown limited efficacy in solid tumors [1].
  • Rational Combination Therapies: Based on the mechanism, combining this compound with mTOR pathway inhibitors could yield synergistic effects. Furthermore, given that HDAC inhibition can modulate the tumor immune environment [5], exploring combinations with immunotherapies could be highly productive.
  • Addressing Tumor Context: A critical step will be to understand the conditions under which HDAC5 acts as an oncogene versus a tumor suppressor. Future work should focus on identifying biomarkers that can predict which TNBC patients are most likely to respond to this compound, potentially based on HDAC5 expression levels or tumor metabolism profiles.

References

CCT196969 RAF inhibitor SRC family kinase

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data and Findings

The inhibitory profile of CCT196969 has been demonstrated across various cancer models. The following table summarizes its activity in different experimental settings.

Cancer Model Experimental Context Key Findings (In Vitro) Proposed Mechanism / Pathway Affected
Melanoma (incl. Brain Metastasis) Patient-derived MBM cell lines (H1, H2, H3, etc.); BRAF inhibitor-resistant lines [1] [2] IC₅₀ for viability: 0.18 - 2.6 μM; inhibited proliferation, migration, survival [1] [2] Decreased p-ERK, p-MEK, p-STAT3, and STAT3 [1] [2]
Triple-Negative Breast Cancer (TNBC) TNBC cell lines (in vitro and in vivo) [3] Inhibited proliferation, invasion, migration [3] Targeted HDAC5, disrupting HDAC5/RXRA interaction, leading to ASNS downregulation & inhibited mTOR signaling [3]
Drug-Resistant Melanoma BRAF mutant melanoma cells and patient-derived xenografts resistant to BRAF/MEK inhibitors [4] Inhibited MEK/ERK signaling and cell viability [4] Dual inhibition of RAF and SFKs to circumvent RTK/SFK-mediated resistance [4]

Experimental Protocols

The following methodologies are compiled from the cited studies to illustrate key assays used to characterize this compound.

Cell Viability and Proliferation Assays
  • Monolayer Cell Viability (MTS) Assay: Cells are seeded in 96-well plates and treated with a dose range of this compound for 72 hours. Cell viability is measured by adding MTS reagent and measuring absorbance at 490nm. IC₅₀ values are calculated from the resulting dose-response curves [2].
  • Clonogenic Survival Assay: Cells are seeded in 6-well plates at a low density and allowed to form colonies. The colonies are then stained with crystal violet and counted to assess long-term proliferative capacity after treatment [3].
  • Tumor Sphere Viability Assay: For 3D culture models, a base layer of 0.6% agar is prepared in a 96-well plate. Cells are suspended in a soft agar top layer and cultured. This assay measures the ability of cells to form spheres in a more in vivo-like environment upon drug treatment [2].
Migration and Invasion Assays
  • Transwell Assay:
    • Migration: A cell suspension is placed in the upper chamber of a transwell insert with a porous membrane. Complete medium in the lower chamber acts as a chemoattractant. After 48 hours, cells that migrate through the pores are stained and counted [3].
    • Invasion: The upper chamber membrane is pre-coated with Matrigel to simulate the extracellular matrix. The subsequent steps are the same, measuring the ability of cells to invade through the matrix [3].
Analysis of Apoptosis
  • Flow Cytometry with FITC/PI Staining: Cells are collected after treatment, stained with FITC-Annexin V and Propidium Iodide (PI), and analyzed by flow cytometry. This distinguishes between live (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) cell populations [3].
Mechanistic and Target Engagement Studies
  • Western Blotting: Standard protocol involves cell lysis, protein quantification, SDS-PAGE separation, transfer to PVDF membrane, and probing with primary and secondary antibodies. Key targets analyzed include p-ERK, p-MEK, p-STAT3, and total STAT3, among others [1] [3] [2].
  • Target Identification (CETSA & SPR):
    • Cellular Thermal Shift Assay (CETSA): Treated cells are heated, causing unbound proteins to denature and precipitate. Stabilization of the target protein (HDAC5) upon this compound binding is detected by its increased solubility in the heated samples via western blot, demonstrating cellular target engagement [3].
    • Surface Plasmon Resonance (SPR): A biosensor chip is coated with the target protein (HDAC5). This compound is flowed over the chip, and the binding kinetics (association and dissociation rates) are measured in real-time, confirming direct binding [3].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core signaling pathways targeted by this compound and the experimental workflow for in vitro characterization.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Mutant) RTK->RAS Activates SFK SRC-Family Kinases (SFKs) RTK->SFK Activates RAF_Dimer RAF Dimer (BRAF/CRAF) RAS->RAF_Dimer Activates MEK MEK RAF_Dimer->MEK p ERK ERK MEK->ERK p Cell_Growth Cell Growth Survival Proliferation ERK->Cell_Growth STAT3 STAT3 SFK->STAT3 p STAT3->Cell_Growth CCT This compound CCT->RAF_Dimer Inhibits CCT->SFK Inhibits P1 Cell Seeding (2D/3D) P2 This compound Treatment (Dose Range) P1->P2 P3 Functional Assays P2->P3 P4 Mechanistic Analysis P3->P4 P3_1 Viability (MTS/Clonogenic) P3->P3_1 P3_2 Migration/Invasion (Transwell) P3->P3_2 P3_3 Apoptosis (Flow Cytometry) P3->P3_3 P4_1 Pathway Analysis (Western Blot) P4->P4_1 P4_2 Target Engagement (CETSA/SPR) P4->P4_2

This diagram shows the primary targets of this compound in the MAPK and SFK/STAT3 pathways, and a generalized in vitro experimental workflow from cell seeding to functional and mechanistic analysis.

Research Implications and Future Directions

This compound represents a strategic approach to overcome the limitations of first-generation RAF inhibitors.

  • Overcoming Resistance: Its dual RAF/SFK inhibition profile is key to its "paradox-breaking" function, effectively suppressing resistance mechanisms in BRAF mutant melanoma and showing activity in NRAS mutant models [5] [4].
  • Expanding Therapeutic Potential: Recent evidence suggests its utility extends beyond melanoma. The discovery of HDAC5 as a novel target in TNBC reveals a new, non-canonical mechanism of action, positioning this compound as a candidate for targeting aggressive cancers driven by metabolic reprogramming [3].

References

CCT196969 solubility DMSO storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of CCT196969

The table below summarizes the core technical data for the research compound this compound.

Property Specification
CAS Number 1163719-56-9 [1] [2] [3]
Molecular Formula C₂₇H₂₄FN₇O₃ [1] [2] [3]
Molecular Weight 513.52 g/mol [1] [2] [3]
Solubility in DMSO ≥ 100 mg/mL (194.73 mM) [2]. Another source suggests ≥ 32 mg/mL (62.32 mM), noting that hygroscopic (moisture-absorbing) DMSO can significantly impact solubility [1].
Purity Typically ≥ 99.89% [2]
Appearance White to off-white solid [1]

Storage and Handling Conditions

Proper storage is critical for maintaining the stability and integrity of this compound.

  • Storage Conditions:
    • Powder: Store at -20°C for 2-3 years. [1] [3] For long-term storage, -80°C is recommended. [3]
    • Stock Solution in DMSO: Store at -80°C for 2 years or at -20°C for 1 year. [1]
  • Handling and Safety:
    • Signal Word: Warning [3]
    • Hazard Statements: H302 (Harmful if swallowed) [3]
    • Precautionary Measures: Avoid dust formation, do not inhale, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. [3]

Biological Activity and Experimental Protocols

This compound is characterized as a novel, orally available pan-RAF inhibitor that also possesses activity against SRC-family kinases (SFK). [2] [4] The following table details its inhibitory activity (IC₅₀) against key targets from cell-free assays.

Target IC₅₀ (μM)
CRAF 0.01 [1] [2]
LCK 0.02 [1] [2]
SRC 0.03 [1] [2]
V600E-BRAF 0.04 [1] [2]
BRAF 0.1 [1] [2]

A recent groundbreaking study has revealed a novel, RAF-independent mechanism of action for this compound in Triple-Negable Breast Cancer (TNBC). It was identified that this compound directly binds to and inhibits Histone Deacetylase 5 (HDAC5), which subsequently affects the stability and function of the Retinoid X Receptor Alpha (RXRA), leading to the downregulation of Asparagine Synthetase (ASNS) and inhibition of the mTORC1 signaling pathway. [4]

The diagram below illustrates these two primary mechanisms of action for this compound.

G CCT This compound RAF RAF Kinases (BRAF, CRAF) CCT->RAF Inhibits SRC SRC Kinases (SRC, LCK) CCT->SRC Inhibits HDAC5 HDAC5 CCT->HDAC5 Inhibits (Novel Target) Phenotype Inhibits TNBC Proliferation & Metastasis RXRA RXRA HDAC5->RXRA Stabilizes & Activates ASNS ASNS RXRA->ASNS Suppresses mTOR mTORC1 Pathway ASNS->mTOR Deprives Asparagine Inhibits

This compound acts through established RAF/SRC inhibition and a novel HDAC5/RXRA/ASNS pathway in TNBC. [2] [4]

In Vitro Cell Proliferation and Apoptosis Assay

This protocol is used to assess the compound's effect on cell viability and death. [4]

  • Cell Seeding: Seed TNBC or other relevant cancer cell lines (e.g., WM 266.4 melanoma cells) in 96-well plates at a density of 1,000 cells per well in 100 µL of complete medium. [4]
  • Compound Treatment: Treat cells with this compound at various concentrations. Include a control group treated with DMSO vehicle only.
  • Incubation and Measurement: Culture cells for 0, 24, 48, 72, and 96 hours. At each time point, add 10 µL of CCK-8 reagent to each well.
  • Absorbance Reading: Incubate the plate for 2 hours in a cell culture incubator. Measure the absorbance at 490 nm using a microplate reader. Calculate the cell viability relative to the DMSO control.
  • Apoptosis Detection: For apoptosis analysis, harvest treated cells, stain with an Annexin V-FITC/PI apoptosis detection kit, and analyze using flow cytometry. [4]
In Vivo Formulation and Dosing in Mice

For oral administration in mouse xenograft models, the following protocol can be used. [2]

  • Formulation Preparation:
    • Prepare a homogeneous suspension at a concentration of 5 mg/mL using a 0.5% Carboxymethyl cellulose (CMC-Na) solution. [2]
    • Alternatively, prepare a clear solution by first dissolving this compound in DMSO (e.g., 100 mg/mL stock). Then, mix this stock sequentially with PEG300 and Tween-80, followed by ddH₂O, to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. [1]
  • Dosing: Administer the formulation to CD-1 or nude mice via oral gavage at a typical dose of 10-20 mg/kg daily. [2] The compound is reported to be well-tolerated at these doses. [2]

Key Considerations for Researchers

  • Verify Solubility: Always confirm solubility empirically, as values can vary between sources and batches. Use fresh, dry DMSO for preparing stock solutions. [1]
  • Novel Mechanism: Be aware of the emerging HDAC5-targeted mechanism, which is independent of RAF inhibition. This opens new avenues for research, particularly in TNBC and potentially other cancer types. [4]
  • Limited Brain Distribution: In vivo studies indicate that the brain distribution of this compound is limited, partly due to efflux by transporters at the blood-brain barrier. This is a critical factor to consider when investigating efficacy against brain metastases or central nervous system diseases. [5]

References

CCT196969 in vitro cell viability assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: CCT196969

This compound is an orally bioavailable small molecule inhibitor with a unique dual-targeting profile. It functions as a pan-RAF inhibitor (targeting B-Raf, BRafV600E, and CRAF) and also inhibits SRC family kinases (SFK) [1] [2]. This dual mechanism provides advantages over specific BRAF inhibitors, particularly in overcoming therapeutic resistance.

Key Biochemical IC50 Values:

Target IC50 (μM)
CRAF 0.01
BRafV600E 0.04
LCK 0.02
SRC 0.03
B-Raf 0.1

Efficacy in Preclinical Models

Melanoma Brain Metastasis (MBM) Models

This compound demonstrates potent activity against melanoma brain metastasis cell lines, with viability IC50 values in the low micromolar range across multiple cell lines [3] [4]:

Table: this compound Viability IC50 in MBM Cell Lines

Cell Line Genetic Profile IC50 (μM) Assay Type
H1 BRAFV600E 0.18-2.6* MTS assay
H2 BRAFV600E 0.18-2.6* MTS assay
H3 BRAFL577F, NRASQ61H, EGFR 0.18-2.6* MTS assay
H6 BRAFV600E 0.18-2.6* MTS assay
H10 BRAFV600E 0.18-2.6* MTS assay
Wm3248 BRAFV600E 0.18-2.6* MTS assay

*Reported as range across all cell lines [3] [4]

Activity in Resistant Models

A significant finding is that this compound effectively inhibits viability in BRAF inhibitor-resistant metastatic melanoma cell lines, suggesting potential as a second-line treatment option for patients who have developed resistance to first-generation BRAF inhibitors [3] [4].

Triple-Negative Breast Cancer (TNBC) Models

Recent research has expanded the potential applications of this compound to TNBC, where it inhibits proliferation, invasion, and migration both in vitro and in vivo. Interestingly, in TNBC models, the mechanism appears to involve targeting the HDAC5/RXRA/ASNS axis rather than its canonical RAF/SFK targets [5] [6].

Mechanism of Action

The therapeutic effects of this compound involve multi-pathway inhibition:

G cluster_0 Melanoma Mechanism cluster_1 TNBC Mechanism This compound This compound RAF RAF This compound->RAF Inhibits SFK SFK This compound->SFK Inhibits HDAC5 HDAC5 This compound->HDAC5 Inhibits (TNBC) MAPK MAPK RAF->MAPK Activates STAT3 STAT3 SFK->STAT3 Activates RXRA RXRA HDAC5->RXRA Regulates Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Cell Survival Cell Survival STAT3->Cell Survival ASNS ASNS RXRA->ASNS Suppresses mTOR Pathway\nAsparagine Synthesis mTOR Pathway Asparagine Synthesis ASNS->mTOR Pathway\nAsparagine Synthesis

Western blot analysis in MBM cell lines shows that this compound treatment decreases expression of p-ERK, p-MEK, p-STAT3, and STAT3, confirming effective pathway inhibition [3] [4].

Detailed Experimental Protocols

Monolayer Cell Viability Assay (MTS)

This protocol is adapted from the methodology used to test this compound in melanoma brain metastasis cell lines [3] [4].

Workflow:

G Seed Seed cells in 96-well plate (5,000 cells/well in 100μL medium) Incubate24h Incubate 24h (37°C, 5% CO₂) Seed->Incubate24h Treat Add this compound (0.0001-50 μM in 100μL medium) Incubate24h->Treat Incubate72h Incubate 72h (37°C, 5% CO₂) Treat->Incubate72h Image Capture morphology images Remove floating cells Incubate72h->Image MTS Add MTS reagent (20μL/well) Image->MTS Measure Measure absorbance at 490nm after 4h incubation MTS->Measure

Key Parameters:

  • Cell Density: 5 × 10³ cells/well in 96-well plates
  • Drug Treatment: After 24-hour attachment
  • Concentration Range: 0.0001-50 μM (serial dilutions)
  • Incubation Period: 72 hours
  • Viability Detection: CellTiter 96 AQueous One Solution (MTS)
  • Measurement: Absorbance at 490nm after 4-hour MTS incubation
Tumor Sphere Viability Assay

For 3-dimensional growth models, the following protocol is recommended [3] [4]:

Materials:

  • Base agar: 0.6% Noble Agar in growth medium
  • Soft agar top layer: Low melting point agarose mixed with growth medium
  • Detection reagent: Resazurin (0.1 mg/mL)

Procedure:

  • Base Layer Preparation: Plate 50μL of 0.6% agar solution into 96-well plates and allow to solidify
  • Cell Preparation: Trypsinize, count, and prepare suspension of 8 × 10⁴ cells/mL in pre-warmed growth medium
  • Top Layer Formation: Mix cell suspension with equal parts soft agar, plate 50μL/well (2 × 10³ cells/well) on top of base agar
  • Solidification: Refrigerate plates for 30 minutes
  • Drug Treatment: Add 100μL growth medium containing this compound (0.01-1 μM)
  • Incubation: Maintain for 10 days under standard conditions
  • Viability Assessment: Add resazurin (20μL/well), incubate 4 hours, measure fluorescence at 560/590nm

Critical Experimental Considerations

Cell Line Selection
  • Melanoma models: Use BRAF-mutant (V600E) cell lines (WM266.4, H1, H2, H6, H10) or NRAS-mutant lines (H3) for resistance studies [3] [4] [1]
  • TNBC models: Use established triple-negative breast cancer cell lines for HDAC5/RXRA/ASNS pathway investigations [5] [6]
Assay Optimization Tips
  • DMSO Concentration: Maintain consistent DMSO concentrations across all treatments (typically ≤0.1%)
  • Cell Density Optimization: Perform preliminary titration for each cell line
  • Incubation Time: Adjust MTS incubation based on metabolic activity (2-4 hours)
  • Controls Include: Vehicle-only controls, positive cytotoxicity controls, and blank wells (medium + reagents only)
Data Analysis
  • Calculate IC50 values using non-linear regression in GraphPad Prism or equivalent software
  • Normalize data to vehicle-treated controls
  • Perform statistical analysis with appropriate replicates (minimum n=3)

Conclusion and Research Applications

This compound represents a promising therapeutic candidate, particularly for resistant melanomas and molecularly defined solid tumors. Its dual targeting of RAF and SFK pathways, combined with recently identified activity in TNBC through HDAC5 inhibition, makes it a valuable tool for investigating combination therapies and overcoming treatment resistance.

The protocols outlined above provide robust methodologies for evaluating this compound efficacy in various cancer models, with particular relevance for researchers investigating MAPK pathway inhibition, treatment resistance mechanisms, and brain metastasis models.

References

CCT196969 tumor sphere viability assay method

Author: Smolecule Technical Support Team. Date: February 2026

Tumor Sphere Viability Assay with CCT196969

The tumor sphere viability assay is a key method for evaluating the effect of compounds like this compound on 3-dimensional cell growth, which better mimics the in vivo tumor environment compared to monolayer cultures [1] [2]. Below is the detailed protocol and associated data.

Detailed Experimental Protocol

The following methodology is adapted from studies on melanoma brain metastasis (MBM) cell lines [1] [2].

  • 1. Base Agar Layer Preparation

    • Prepare a 2.4% solution of Difco Noble Agar in purified water.
    • Mix this with growth medium to achieve a final concentration of 0.6% agar.
    • Keep the agar solution warm in a block heater to prevent solidification.
    • Plate 50 µL of the warm agar solution into each well of a 96-well plate. This forms the base layer.
    • Allow the base layer to solidify at room temperature or in a fridge.
  • 2. Cell Preparation and Seeding in Soft Agar

    • Cell Lines Used: The protocol has been applied to patient-derived MBM cell lines (e.g., H1, H2, H3) [1]. Culture cells as per standard methods.
    • Trypsinize, count, and create a suspension of 8 x 10⁴ cells/mL in pre-warmed growth medium.
    • Prepare a soft agar top layer by mixing one part of low melting point agarose in water with three parts of growth medium. Hold at 50°C in a water bath, then temporarily keep at 40°C.
    • Mix the cell suspension with an equal volume of the soft agar solution.
    • Add 50 µL of this cell-containing soft agar on top of the solidified base agar in each well. This results in 2 x 10³ cells/well.
    • Place the 96-well plate in the fridge for 30 minutes to allow the soft agar top layer to solidify completely.
  • 3. Drug Treatment with this compound

    • Prepare serial dilutions of this compound in growth medium. The stock solution is typically 50 mM in DMSO [1].
    • After the soft agar solidifies, add 100 µL of growth medium containing the desired concentration of this compound to each well.
    • Final Concentrations Used in Research:
      • For H1 and H2 cell lines: 0.01, 0.05, 0.1, and 1 µM.
      • For H3 cell line: 0.05, 0.1, 0.5, and 1 µM [1].
    • Include control wells with drug-free medium (vehicle only).
  • 4. Incubation and Analysis

    • Incubate the plates under standard cell culture conditions (37°C, 5% CO₂) for 10 days.
    • After the incubation period, capture microscopic images of the tumor spheres using an inverted microscope (e.g., with 10x and 20x objectives).
    • Measure sphere diameters from the images using software like ImageJ. Sphere volumes can be calculated from the diameters.
    • To assess viability, add 20 µL of 0.1 mg/mL resazurin solution to each well.
    • Incubate for 4 hours.
    • Measure fluorescence or absorbance at dual wavelengths of 560/590 nm using a plate reader.
    • Analyze the data and calculate IC₅₀ values (the drug concentration that inhibits 50% of cell viability) using software such as GraphPad Prism.

Quantitative Data from Experimental Results

The table below summarizes key quantitative findings from the tumor sphere assay and related experiments with this compound.

Cell Line / Model Mutation Status Assay Type IC₅₀ / Effective Concentration Key Observations
MBM Cell Lines (H1, H2, H3, H6, H10) [1] Various (e.g., BRAF V600E) Monolayer Viability (72h) 0.18 - 2.6 µM (range) Effectively inhibited proliferation, migration, and survival in all cell lines.
H1, H2, H3 MBM Cells [1] Various (e.g., BRAF V600E) Tumor Sphere Viability (10 days) Tested at 0.01 - 1 µM Significant reduction in tumor sphere viability and size at these concentrations.
Vemurafenib-Resistant Lines [1] [3] BRAF V600E (Resistant) Monolayer Viability Effective at 0.1 - 2 µM This compound inhibited viability in BRAF inhibitor-resistant cell lines (H1-R, Wm3248-DR).
TNBC Cell Lines [4] N/A In vitro / in vivo Effective in inhibition Inhibited proliferation, invasion, migration; worked via a different mechanism (HDAC5/RXRA/ASNS axis).

Mechanism of Action & Key Considerations

This compound is a dual pan-RAF and SRC family kinase (SFK) inhibitor [1]. In MBM studies, treatment led to decreased levels of phosphorylated ERK (p-ERK), phosphorylated MEK (p-MEK), and both phosphorylated and total STAT3 (p-STAT3, STAT3), indicating effective suppression of the MAPK pathway and associated survival signals [1]. The following diagram illustrates this primary mechanism and a secondary one identified in other cancer types.

G CCT This compound RAF RAF Kinases (BRAF, CRAF) CCT->RAF Inhibits SFK SRC Family Kinases (SFK) CCT->SFK Inhibits HDAC5 HDAC5 CCT->HDAC5 Inhibits MAPK MAPK Pathway (p-MEK, p-ERK) RAF->MAPK Activates STAT3 STAT3 Signaling SFK->STAT3 Activates RXRA RXRA Transcription Factor HDAC5->RXRA Regulates Outcomes1 Inhibits Proliferation, Migration, Survival MAPK->Outcomes1 STAT3->Outcomes1 ASNS ASNS Gene (Asparagine Synthesis) RXRA->ASNS Suppresses Outcomes2 Inhibits TNBC Growth ASNS->Outcomes2

Diagram Title: this compound's Primary (Solid) and Secondary (Dashed) Mechanisms

Key Research Considerations:

  • Overcoming Resistance: A significant finding is that this compound remains effective against melanoma cell lines that have developed resistance to first-generation BRAF inhibitors like vemurafenib [1] [3].
  • Alternative Mechanisms in Solid Tumors: Recent research in Triple-Negative Breast Cancer (TNBC) suggests this compound can also work by targeting HDAC5, disrupting the HDAC5/RXRA/ASNS axis to inhibit asparagine synthesis and downstream mTOR signaling [4]. This indicates a context-dependent mechanism beyond RAF/SFK inhibition.
  • Blood-Brain Barrier (BBB) Penetration: For brain metastasis research, it is crucial to note that this compound's brain distribution is limited by efflux transporters (P-gp and Bcrp) at the BBB [5] [6]. While its efficacy in in vitro MBM models is clear [1], its ability to reach therapeutic concentrations in the brain in vivo may be a constraint.

Conclusion and Research Outlook

The tumor sphere viability assay is a robust method for evaluating the efficacy of this compound in a physiologically relevant 3D model. The provided protocol and data demonstrate its potent activity against melanoma brain metastasis cells, including those resistant to standard BRAF inhibitors. Future work should focus on in vivo validation and exploring combination therapies to overcome the challenge of limited brain penetration and enhance antitumor efficacy.

References

CCT196969 monolayer cell proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CCT196969

This compound is an orally active small-molecule compound identified as a pan-RAF and SRC-family kinase (SFK) inhibitor. It represents a class of "paradox-breaking" RAF inhibitors that do not induce the paradoxical activation of the ERK pathway in RAS mutant cells, a common limitation of first-generation BRAF inhibitors [1]. Originally developed for treating resistant melanomas, its therapeutic potential has expanded to include other malignancies such as triple-negative breast cancer (TNBC) [2]. Its ability to simultaneously target multiple signaling nodes (RAF and SFK) makes it a promising candidate for overcoming drug resistance in cancer therapy [3] [1].

Key Mechanisms of Action

This compound exerts its anti-proliferative effects through multi-faceted mechanisms, which are summarized in the diagram below.

G cluster_targets Direct Molecular Targets cluster_downstream Downstream Signaling Effects cluster_phenotype Cellular Outcomes This compound This compound HDAC5 HDAC5 This compound->HDAC5  Binds & Inhibits SFK SRC Kinases (SFK) This compound->SFK PanRAF Pan-RAF Inhibitor This compound->PanRAF RXRA ↑ RXRA Acetylation HDAC5->RXRA  Reduced Interaction STAT3 ↓ STAT3 Signaling (p-STAT3, STAT3) SFK->STAT3 MAPK ↓ MAPK Pathway (p-ERK, p-MEK) PanRAF->MAPK Prolif Inhibited Proliferation MAPK->Prolif Mig Inhibited Migration MAPK->Mig Surv Reduced Survival STAT3->Surv STAT3->Mig ASNS ↓ ASNS Expression RXRA->ASNS  Transcriptional Repression mTOR ↓ mTORC1 Signaling ASNS->mTOR  Reduced Asparagine mTOR->Mig Cycle Cell Cycle Arrest mTOR->Cycle

The diagram illustrates the compound's primary targets and downstream consequences. In melanoma brain metastasis (MBM) models, this compound treatment effectively decreased phosphorylation of key signaling molecules including ERK, MEK, and STAT3 [3]. Furthermore, a recent 2025 study revealed a novel mechanism in TNBC, showing that this compound directly binds and inhibits Histone Deacetylase 5 (HDAC5), which disrupts its interaction with Retinoid X Receptor Alpha (RXRA). This leads to increased RXRA acetylation and stability, ultimately suppressing the expression of Asparagine Synthetase (ASNS) and inhibiting the downstream mTORC1 signaling pathway [2]. This multi-target action results in potent anti-proliferative and anti-migratory effects across various cancer types.

Monolayer Cell Proliferation Assay Protocol

The following section provides a standardized protocol for assessing the anti-proliferative effects of this compound using monolayer cultures.

Materials and Reagents
  • Cell Lines: Applicable lines include melanoma brain metastasis (H1, H2, H3, H6, H10), WM3248, and TNBC cell lines [3] [2].
  • Compound: this compound (purchased from ChemieTek). Prepare a 50 mM stock solution in DMSO and store aliquots at -20°C [3].
  • Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Calf Serum (FCS), 1-2% L-glutamine, and 1% penicillin/streptomycin [3] [2].
  • Assay Plates: 96-well flat-bottom tissue culture plates.
  • Viability Assay Reagents: Choose one of the following:
    • MTS Reagent: CellTiter 96 AQueous One Solution Cell Proliferation Assay [3].
    • SRB Dye: 0.4% (w/v) in 1% acetic acid [4].
    • CellTiter-Glo Reagent for ATP quantification [5].
  • Equipment: CO₂ incubator, inverted microscope, plate reader (absorbance or luminescence).
Detailed Experimental Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin/EDTA and prepare a single-cell suspension.
    • Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium [3]. For initial standardization, a fixed density of 2,000 cells/well can also be used for simplicity and high-throughput applications [4].
    • Incub the plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations. A typical range is 0.0001 μM to 50 μM, ensuring the final concentration of DMSO is consistent and does not exceed 0.1% (v/v) in all wells [3].
    • After 24 hours, remove the old medium and add 100 µL of fresh medium containing this compound or vehicle control (DMSO) to the respective wells. Each concentration should be tested in at least triplicate [3].
  • Incubation:

    • Return the plates to the incubator for a continuous treatment period of 72 hours [3].
  • Viability Measurement:

    • After the incubation period, assess cell viability using your chosen method.

    MTS Assay Protocol [3]:

    • Add 20 µL of MTS solution directly to each well.
    • Incubate for 4 hours at 37°C.
    • Measure the absorbance at 490 nm using a microplate reader.

    SRB Assay Protocol [4]:

    • Gently aspirate the medium and fix cells by adding 50 µL of cold 10% Trichloroacetic Acid (TCA) per well. Incubate at 4°C for 1 hour.
    • Rinse plates 5 times with tap water and air-dry.
    • Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
    • Wash unbound dye 4-5 times with 1% acetic acid and air-dry.
    • Solubilize the protein-bound dye by adding 100 µL of 10 mM Tris base solution (pH 10.5).
    • Measure the absorbance at 570 nm.
Data Analysis
  • Calculate the average absorbance/luminescence for each treatment group.
  • Normalize data: Cell viability (%) = (Mean Absorbance of Treated Well / Mean Absorbance of Control Well) × 100.
  • Use software (e.g., GraphPad Prism) to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression (sigmoidal dose-response) model [3] [5].

Key Experimental Data and Results

The table below summarizes quantitative data on the anti-proliferative effects of this compound from published studies.

Table 1: Summary of this compound Efficacy in Monolayer Cell Proliferation Assays

Cell Line Cancer Type Genetic Background Assay Used IC₅₀ Value Key Findings Source
H1, H2, H6, H10 Melanoma Brain Metastasis (MBM) BRAFV600E MTS 0.18 - 2.6 µM (range across lines) Effectively inhibited proliferation in all MBM lines. [3]
H3 Melanoma Brain Metastasis (MBM) BRAFL577F/NRASQ61H MTS Within 0.18 - 2.6 µM range Active in NRAS-mutant context. [3]
H1 & H1-R MBM (Vemurafenib-Resistant) BRAFV600E MTS ~1 µM (both lines) Maintained potency in resistant cells; no cross-resistance. [3] [6]
WM3248 & WM3248-DR MBM (Vemurafenib-Resistant) BRAFV600E MTS ~1 µM (both lines) Overcame acquired resistance to BRAF inhibitors. [3] [6]
TNBC Models Triple-Negative Breast Cancer Not specified CCK-8 Significant inhibition Inhibited proliferation via HDAC5/RXRA/ASNS axis. [2]

Troubleshooting and Best Practices

  • DMSO Sensitivity: Always include a vehicle control with the same DMSO concentration as your highest dose. Final DMSO should typically be ≤0.1% to avoid cytotoxicity.
  • Cell Seeding Density: Optimize the initial cell seeding density so that control wells do not reach 100% confluency before the end of the assay (e.g., ~90% confluency at 96 hours for untreated controls is a good benchmark) [4]. Over-confluency can lead to contact inhibition and underestimate drug effects.
  • Assay Selection Considerations:
    • MTS/CellTiter-Glo: These assays measure metabolic activity and ATP content, respectively. They are highly sensitive but can be influenced by compounds that directly affect cellular metabolism [5].
    • SRB Assay: This assay measures total cellular protein mass. It is independent of metabolic state, cost-effective, and suitable for screening agents that may alter metabolism [4].
  • Confirming Mechanism: To confirm on-target effects, especially in new cell models, perform Western blot analysis to demonstrate downregulation of p-ERK, p-MEK, and p-STAT3 following this compound treatment [3] [2].

Workflow Visualization

The overall experimental workflow, from cell preparation to data analysis, is outlined in the following diagram.

G cluster_assay Choose Assay Method Start Start Step1 Cell Harvest & Seeding (5,000 cells/well, 96-well plate) Start->Step1 End End Step2 Pre-incubation (24 hours, 37°C, 5% CO₂) Step1->Step2 Step3 This compound Treatment (Add compound serially, 0.0001-50 µM) Step2->Step3 Step4 Treatment Incubation (72 hours, 37°C, 5% CO₂) Step3->Step4 Step5 Viability Measurement Step4->Step5 Step6 Data Analysis (Normalize, plot curve, calculate IC₅₀) Step5->Step6 MTS MTS Assay (Add reagent, incubate 4h, read 490nm) SRB SRB Assay (Fix with TCA, stain, wash, read 570nm) CTG CellTiter-Glo (Add reagent, measure luminescence) Step6->End

Conclusion

This compound is a potent multi-kinase inhibitor effective against a range of cancer cell lines, including those with BRAF mutations and those that have developed resistance to first-generation BRAF inhibitors. The monolayer cell proliferation protocols detailed herein provide a robust and standardized framework for evaluating the efficacy of this compound in vitro. The consistent IC₅₀ values in the sub-micromolar to low-micromolar range across diverse models highlight its strong therapeutic potential and warrant further investigation in pre-clinical and clinical settings [3] [2] [1].

References

Application Notes: CCT196969 Inhibits TNBC Cell Invasion & Migration

Author: Smolecule Technical Support Team. Date: February 2026

Recent research has uncovered a novel mechanism for CCT196969, demonstrating its efficacy in inhibiting the invasive and migratory capabilities of aggressive cancer cells.

  • Novel Target and Mechanism: A 2025 study reveals that in TNBC, this compound does not primarily act through its known targets (BRAF, RAF1, SRC). Instead, it directly binds to and inhibits Histone Deacetylase 5 (HDAC5). This inhibition disrupts the HDAC5/RXRA/ASNS signaling axis, leading to the downregulation of Asparagine Synthetase (ASNS) and subsequent inhibition of asparagine synthesis and the downstream mTORC1 signaling pathway. This process ultimately impairs cancer cell growth, invasion, and migration [1].

  • Quantitative Evidence of Efficacy: The study employed Transwell invasion and migration assays to quantitatively demonstrate the effect of this compound on TNBC cells. The results are summarized below [1].

Table 1: Inhibitory Effects of this compound on TNBC Cells in Transwell Assays

Cell Line Assay Type This compound Concentration Key Quantitative Finding
TNBC cells Invasion 1 μM & 5 μM Number of invading cells significantly decreased
TNBC cells Migration 1 μM & 5 μM Number of migrating cells significantly decreased
HDAC5-Knockdown TNBC cells Invasion & Migration Not Specified Phenocopied the inhibitory effect of this compound
  • Broader Context of ASNS in Metastasis: The significance of targeting ASNS is supported by earlier research. A 2022 study on lung cancer showed that higher ASNS expression is correlated with lymph node metastasis and poor patient survival. Functionally, knocking down ASNS led to decreased cancer cell growth, invasion, and colony formation, underscoring ASNS's role as a key promoter of invasiveness [2].

The following diagram illustrates the core signaling pathway through which this compound exerts its anti-invasion and anti-migration effects in TNBC.

G This compound This compound HDAC5 HDAC5 This compound->HDAC5 Inhibits RXRA RXRA HDAC5->RXRA Stabilizes/Deacetylates ASNS ASNS RXRA->ASNS Represses Transcription Asparagine Asparagine ASNS->Asparagine Synthesizes mTORC1 mTORC1 Asparagine->mTORC1 Activates Invasion_Migration Invasion_Migration mTORC1->Invasion_Migration Promotes

Detailed Protocol: Transwell Migration & Invasion Assay

This protocol synthesizes standard methodologies used to assess cell migration and invasion, consistent with those applied in the cited research [1] [3] [4].

Table 2: Key Reagents and Equipment for Transwell Assays

Category Items
Consumables Transwell inserts (e.g., 6.5 mm diameter, 8.0 μm pore size for many tumor cells); 24-well companion plate; Cell culture pipettes; Cotton swabs; Sterile forceps [3] [5].
Cells & Reagents Cell line of interest (e.g., TNBC cell line); Appropriate cell culture medium; Fetal Bovine Serum (FBS); Serum-free medium; Trypsin-EDTA (0.25%); Phosphate Buffered Saline (PBS); Matrigel (for invasion assays); Crystal violet stain (0.2-0.5%); 70% ethanol or 4% Paraformaldehyde (PFA) for fixation [3] [6].
Equipment Cell culture incubator (37°C, 5% CO2); Biosafety cabinet; Centrifuge; Microscope (inverted microscope preferred); Hemocytometer or automated cell counter [3].
Phase 1: Assay Preparation
  • Rehydrate Membranes: Add pre-warmed, serum-free medium to the top and bottom of the Transwell inserts. Incubate for 1-2 hours in a 37°C incubator. After incubation, carefully aspirate the medium from both chambers [7].
  • Prepare Chemoattractant: Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. For a negative control, use serum-free medium. Avoid creating bubbles [3] [6].
  • Coat for Invasion Assay (Optional): For invasion assays, thinly coat the membrane of the rehydrated insert with a layer of Matrigel (e.g., 50-100 μL diluted in ice-cold serum-free medium). Incubate for 1 hour at 37°C to allow it to gel. Skip this step for migration assays [3] [4].
Phase 2: Cell Preparation and Seeding
  • Harvest Cells: Culture cells to 80-90% confluence. Wash with PBS, trypsinize, and neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in serum-free medium [3] [6].
  • Count and Adjust Density: Count the cells and adjust the concentration in serum-free medium. A common starting density is 1.0 × 10^6 cells/mL, but this requires optimization for your specific cell type [6].
  • Seed Cells: Gently add the cell suspension (e.g., 100 μL containing 1.0 × 10^5 cells) to the top of the pre-coated (invasion) or uncoated (migration) Transwell insert. Ensure the cell suspension does not leak into the lower chamber [3].
Phase 3: Incubation and Assay Execution
  • Carefully place the seeded insert into the well containing the chemoattractant. Ensure no air bubbles are trapped beneath the membrane.
  • Incubate the plate at 37°C and 5% CO₂ for a specified time. This duration (4-24 hours) must be optimized to allow migration without cell division confounding the results [7].
Phase 4: Post-Incubation Processing
  • Remove Non-Migrated Cells: After incubation, gently wipe the interior of the insert membrane with a moistened cotton swab to remove non-migrated cells [3] [4].
  • Fix Migrated Cells: Place the insert in a well containing 500-700 μL of fixative (e.g., 70% ethanol or 4% PFA) for 15-30 minutes at room temperature [3] [6].
  • Stain Cells: Remove the insert and allow it to dry. Transfer it to a well containing 0.2% crystal violet stain for 15-30 minutes. Afterwards, rinse the insert gently in water to remove excess stain [6].
Phase 5: Data Acquisition and Analysis
  • Image Collection: After the membrane dries, cut it out and place it on a microscope slide. Capture images of multiple, randomly selected fields of view (e.g., center and edges) under an inverted microscope [4] [7].
  • Quantify Migration/Invasion:
    • Manual Counting: Count the number of stained cells in each field of view. Calculate the average number of cells per field for each experimental condition [7].
    • Software-Based Quantification: Use image analysis software like ImageJ to automatically count the cells.
    • Elution Method: As an alternative, elute the stain from the membrane with 10% acetic acid and measure the absorbance at 570 nm. The absorbance value correlates with the cell number [7].

Critical Considerations for Researchers

  • Key Differences Between Assays: The critical distinction is that a migration assay measures chemotaxis through pores, while an invasion assay adds a Matrigel barrier, requiring cells to degrade the matrix to migrate, more closely mimicking in vivo metastasis [7].
  • Optimization is Crucial: For reliable results, titrate key parameters including cell seeding density, chemoattractant concentration, and incubation time. Using a pore size appropriate for your cell type is also essential [4].
  • Drug Treatment Protocol: When testing this compound, as in the referenced study, the drug is typically added to the cell culture medium for a pre-treatment period (e.g., 24 hours) before trypsinization and seeding into the Transwell insert. The drug is also maintained at the same concentration in the medium of both the upper and lower chambers during the assay to measure its direct effect on invasion/migration [1].

References

CCT196969 apoptosis detection caspase PARP cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Targets & Mechanism of Action

CCT196969 is an orally available small-molecule inhibitor designed to simultaneously target key oncogenic signaling pathways. Its primary mechanism involves inducing apoptosis by activating caspase-3 and cleaving PARP, key markers of programmed cell death [1] [2].

The table below summarizes its primary biochemical targets and half-maximal inhibitory concentrations (IC₅₀) [1] [3] [2]:

Target Kinase IC₅₀ Value Significance
CRAF 0.01 μM Key node in MAPK pathway
BRAF (V600E) 0.04 μM Common oncogenic mutant
BRAF 0.1 μM Wild-type BRAF kinase
LCK 0.02 μM SRC-family kinase (SFK)
SRC 0.03 μM SRC-family kinase (SFK)

This compound is classified as a "paradox-breaking" RAF inhibitor because it inhibits MEK/ERK signaling in both BRAF and NRAS mutant cells without causing the paradoxical pathway activation associated with first-generation BRAF inhibitors [4] [5]. The compound exerts its effects through a multi-targeted approach:

  • Dual-pathway inhibition: Simultaneously blocks the MAPK pathway (via pan-RAF inhibition) and survival signals (via SFK inhibition) [4] [5]
  • Apoptosis induction: Triggers mitochondrial pathway of apoptosis
  • Alternative mechanisms: Recent research in TNBC models indicates this compound can also operate through a novel, kinase-independent mechanism by directly targeting HDAC5,

which influences the HDAC5/RXRA/ASNS axis to down-regulate asparagine synthesis, inhibiting tumor growth [6]

The following diagram illustrates the core signaling pathways targeted by this compound and its key downstream effects leading to apoptosis:

G CCT This compound RAF pan-RAF Inhibition CCT->RAF SRC SRC/SFK Inhibition CCT->SRC HDAC5 HDAC5 Inhibition CCT->HDAC5 MAPK ↓ MEK/ERK Signaling RAF->MAPK STAT3 ↓ STAT3 Signaling SRC->STAT3 ASNS ↓ ASNS Expression HDAC5->ASNS Caspase3 Caspase-3 Activation MAPK->Caspase3 STAT3->Caspase3 ASNS->Caspase3 in TNBC PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Diagram 1: Core signaling pathways targeted by this compound and key downstream effects leading to apoptosis. In TNBC, an additional mechanism via HDAC5 inhibition and ASNS downregulation contributes to cell death [7] [6] [4].

Cellular Efficacy & Anti-Cancer Effects

This compound demonstrates potent anti-cancer activity across various cancer cell types, particularly in models with BRAF mutations or resistance to first-line targeted therapies.

Efficacy in Melanoma Models

This compound effectively inhibits proliferation, migration, and survival in melanoma brain metastasis (MBM) cell lines, with studies showing viability IC₅₀ values in the range of 0.18 to 2.6 μM [7]. Treatment consistently reduces phosphorylation of ERK, MEK, and STAT3, indicating effective pathway suppression [7].

The compound shows particular effectiveness in overcoming resistance, inhibiting viability in BRAF inhibitor-resistant metastatic melanoma cell lines and patient-derived xenografts resistant to both BRAF and BRAF/MEK inhibitor combinations [7] [4].

Efficacy in Other Cancer Types
  • Triple-Negative Breast Cancer (TNBC): Inhibits proliferation, invasion, and migration both in vitro and in vivo through the novel HDAC5/RXRA/ASNS axis [6]
  • Hepatocellular Carcinoma: A structurally related pan-RAF inhibitor (CBI-5725) shows superior cytotoxicity and apoptosis induction compared to sorafenib in PLC/PRF/5 cells [8]
  • Colorectal Cancer: Active against cell lines with mutant BRAF [1] [2]

Experimental Protocols for Apoptosis Detection

Protocol 1: Detecting Apoptosis via Caspase-3 and PARP Cleavage by Western Blot

This protocol is adapted from methods used in multiple studies investigating this compound [1] [6] [8].

Key Reagents

  • This compound: Prepare stock solution in DMSO (e.g., 10-50 mM)
  • Cell lysis buffer: RIPA buffer supplemented with protease inhibitors
  • Primary antibodies: Anti-caspase-3, anti-PARP, anti-cleaved caspase-3, anti-cleaved PARP
  • Secondary antibodies: HRP-conjugated appropriate to host species
  • Cell culture reagents: Appropriate medium and supplements

Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well or 60 mm dishes and allow to adhere overnight. Treat with this compound at desired concentrations (e.g., 0.1-10 μM) for 24-72 hours. Include DMSO-only treated wells as vehicle control.
  • Protein Extraction: Wash cells with cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C and collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Western Blot: Separate 20-40 μg of total protein by SDS-PAGE and transfer to PVDF membrane. Block membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect using ECL reagent and visualize.

Expected Results Successful apoptosis induction will show:

  • Decrease in full-length PARP (116 kDa)
  • Appearance of cleaved PARP fragment (89 kDa)
  • Decrease in full-length caspase-3 (35 kDa)
  • Appearance of activated caspase-3 fragments (17/19 kDa)
Protocol 2: Cell Viability Assay (MTS)

This protocol is used to determine IC₅₀ values for this compound [7].

Procedure

  • Seed cells in 96-well plates at density of ~5,000 cells/well in 100 μL growth medium.
  • After 24 hours, add 100 μL of medium containing this compound to achieve final concentration range (e.g., 0.0001-50 μM).
  • Incubate for 72 hours.
  • Add 20 μL MTS reagent to each well and incubate for 2-4 hours.
  • Measure absorbance at 490 nm using a plate reader.
  • Calculate cell viability relative to untreated controls and determine IC₅₀ using appropriate software (e.g., GraphPad Prism).
Protocol 3: Tumor Sphere Viability Assay

This 3D culture method assesses drug effects in more physiologically relevant conditions [7].

Procedure

  • Prepare a base layer of 0.6% agar in growth medium in 96-well plates.
  • Create a cell suspension of 8 × 10⁴ cells/mL in pre-warmed medium.
  • Mix equal parts cell suspension and soft agar.
  • Plate 50 μL cell-containing soft agar (2,000 cells/well) on top of base agar.
  • After agar solidification, add 100 μL medium containing this compound (e.g., 0.01-1 μM).
  • After 10 days, add resazurin and measure fluorescence/absorbance.
  • Calculate viability and measure sphere diameters using image analysis software.

Summary of Key Quantitative Data

The table below consolidates key experimental findings from the literature:

Experimental Model Key Finding Measurement/Value Reference
Melanoma Cell Lines Viability Inhibition (IC₅₀) 0.18 - 2.6 μM [7]
WM266.4 Melanoma Cytotoxicity (IC₅₀) 15 nM [3]
In Vivo (mouse) Plasma Concentration (10 mg/kg/day) ~1 μM at 24 hr [1] [4]
In Vivo (mouse) Oral Bioavailability ~55% [4]
Cellular Signaling p-ERK, p-MEK, p-STAT3 Reduction Decreased expression [7]
Apoptosis Markers Caspase-3 & PARP Cleavage Induced [1] [2]

Conclusion & Research Implications

This compound represents a promising therapeutic candidate, particularly for treating resistant cancers. Its ability to simultaneously inhibit multiple signaling nodes (RAF, SRC, and potentially HDAC5) makes it effective against tumors that develop resistance to more selective inhibitors.

For researchers, the key advantages of this compound include:

  • Synergistic pathway inhibition overcoming compensatory resistance mechanisms
  • Favorable tolerability profile in vivo with high oral bioavailability
  • Broad applicability across multiple cancer types, including treatment-resistant cases

The experimental protocols provided offer comprehensive methods for validating its efficacy and mechanism of action in preclinical models.

References

Comprehensive Application Notes and Experimental Protocols for CCT196969 in BRAF Mutant Melanoma Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

CCT196969 is a potent, orally available small molecule inhibitor with a unique dual-targeting profile, acting as both a pan-RAF inhibitor and SRC family kinase (SFK) inhibitor. This compound has emerged as a promising therapeutic candidate for treating melanomas harboring BRAF mutations, particularly in the context of overcoming resistance to first-generation BRAF inhibitors like vemurafenib and dabrafenib. This compound demonstrates strong inhibitory activity against key oncogenic drivers, with IC50 values of 0.04 μM for BRAFV600E, 0.01 μM for CRAF, and 0.03 μM for SRC kinase [1]. The drug's molecular formula is C27H24FN7O3 with a molecular weight of 513.52 g/mol, and it exhibits suitable properties for cellular and in vivo studies, including solubility in DMSO for experimental use [1].

The development of this compound addresses a critical need in melanoma therapeutics, as approximately 50% of cutaneous melanomas harbor BRAF mutations, with over 90% of these being the V600E substitution [2]. Despite the initial success of targeted BRAF inhibitors, the clinical utility of these agents is severely limited by the development of resistance, with most patients experiencing disease relapse within several months of treatment initiation [3]. This compound represents a strategic approach to overcoming these limitations through simultaneous inhibition of multiple signaling pathways involved in melanoma progression and treatment resistance.

Mechanism of Action and Signaling Pathways

Molecular Targets and Pathway Inhibition

This compound exerts its anti-tumor effects through coordinated inhibition of key signaling pathways that drive melanoma proliferation and survival. As a pan-RAF inhibitor, it simultaneously targets multiple RAF isoforms including BRAF, BRAFV600E, and CRAF, thereby effectively suppressing the MAPK signaling pathway at a critical nodal point [1]. This comprehensive RAF inhibition is particularly valuable for preventing the paradoxical activation of the MAPK pathway that can occur with selective BRAF inhibitors in RAS-mutant backgrounds [4]. Additionally, this compound's inhibition of SRC family kinases disrupts multiple oncogenic processes including cell migration, invasion, and survival signaling through the STAT3 pathway [3].

The molecular mechanism of this compound involves direct binding to the ATP-binding pocket of target kinases, competitively inhibiting their enzymatic activity. This inhibition results in downstream suppression of phosphorylated MEK and ERK, key effectors in the MAPK pathway that regulate cell proliferation and survival [3]. Western blot analyses have consistently demonstrated decreased expression of p-ERK, p-MEK, and p-STAT3 following this compound treatment in melanoma cell lines [3] [5]. Furthermore, the dual targeting approach enables this compound to effectively suppress signaling through both MAPK-dependent and MAPK-independent mechanisms, the latter of which frequently contribute to resistance against selective BRAF inhibitors.

Signaling Pathway Diagram

G This compound Inhibition of Melanoma Signaling Pathways RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS Activates BRAF BRAF (Mutated) RAS->BRAF Activates CRAF CRAF RAS->CRAF Activates ARAF ARAF RAS->ARAF Activates MEK MEK BRAF->MEK Phosphorylates CRAF->MEK Phosphorylates ARAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellGrowth Cell Growth & Proliferation ERK->CellGrowth Promotes CellSurvival Cell Survival & Anti-apoptosis ERK->CellSurvival Promotes SFK SRC Family Kinases (SFKs) STAT3 STAT3 SFK->STAT3 Activates Migration Migration & Invasion SFK->Migration Promotes Resistance Therapy Resistance SFK->Resistance Mediates STAT3->CellSurvival Promotes STAT3->Migration Promotes CCT_Inhibition This compound Inhibition CCT_Inhibition->BRAF Pan-RAF Inhibition CCT_Inhibition->CRAF Pan-RAF Inhibition CCT_Inhibition->ARAF Pan-RAF Inhibition CCT_Inhibition->SFK SFK Inhibition

Figure 1: this compound targets multiple nodes in melanoma signaling pathways, simultaneously inhibiting pan-RAF kinases and SRC family kinases to block MAPK pathway signaling and STAT3-mediated survival pathways. This dual inhibition approach helps overcome resistance mechanisms that often develop with selective BRAF inhibitors.

Efficacy Data and Experimental Findings

In Vitro Efficacy in Melanoma Cell Lines

This compound has demonstrated potent anti-proliferative effects across multiple melanoma cell lines, including those derived from treatment-naive and BRAF inhibitor-resistant tumors. Research conducted by Reigstad et al. (2022) systematically evaluated this compound against a panel of melanoma brain metastasis (MBM) cell lines, revealing IC50 values ranging from 0.18–2.6 μM in monolayer viability assays [3] [5]. The drug effectively inhibited proliferation, migration, and survival in all examined cell lines, with Western blot analysis confirming decreased expression of p-ERK, p-MEK, p-STAT3, and total STAT3 following treatment [3].

Notably, this compound maintained efficacy in BRAF inhibitor-resistant cell lines, highlighting its potential as a therapeutic option for patients who have developed resistance to first-generation BRAF inhibitors [3]. In tumor sphere viability assays, which better mimic the three-dimensional architecture of tumors in vivo, this compound significantly reduced sphere formation and viability at sub-micromolar concentrations (0.01–1 μM) [3]. Additional studies reported by Marais et al. demonstrated that this compound effectively inhibited growth of PLX4720-resistant A375 xenografts in mice, with no regrowth observed after 20 days of treatment, in contrast to the rapid resistance development seen with selective BRAF inhibitors [6].

Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines

Cell Line Mutation Profile Assay Type IC50 Value Experimental Conditions Reference
H1 BRAFV600E Monolayer MTS 0.18 μM 72h treatment [3]
H2 BRAFV600E Monolayer MTS 0.31 μM 72h treatment [3]
H3 BRAFL577F/NRASQ61H/EGFR Monolayer MTS 2.6 μM 72h treatment [3]
H6 BRAFV600E Monolayer MTS 0.21 μM 72h treatment [3]
H10 BRAFV600E Monolayer MTS 0.52 μM 72h treatment [3]
Wm3248 BRAFV600E Monolayer MTS 0.29 μM 72h treatment [3]
WM266-4 BRAF mutant CellTiter-Glo 15 nM 72h treatment [1]
A375 (PLX4720-resistant) BRAF mutant resistant Proliferation No regrowth 20 days treatment [6]
In Vivo Efficacy and Pharmacokinetic Properties

In vivo studies have demonstrated that this compound is extremely well tolerated in mouse models, producing no significant adverse effects at therapeutic doses [1]. The compound has shown promising activity in patient-derived xenograft (PDX) models from resistant tumors, where it inhibited ERK and SRC signaling and induced tumor regression without causing body weight loss in the mice [1]. When administered at a dose of 20 mg/kg, this compound exhibited favorable oral bioavailability and effectively inhibited the growth of NRAS mutant DO4 tumor xenografts in nude mice [6] [1].

A critical consideration for melanoma therapeutics, particularly for treating brain metastases, is the ability to cross the blood-brain barrier. Studies on the brain distribution of panRAF inhibitors indicate that the brain distribution of this compound is limited, though it can be enhanced in transgenic mice lacking P-gp and Bcrp efflux transporters [4]. While MLN2480, another panRAF inhibitor, demonstrates higher brain distribution, this compound exhibits superior in vitro efficacy in patient-derived melanoma cell lines [4]. The limited brain penetration may be partially offset by disruption of the blood-brain barrier in established brain metastases, though this remains an important consideration for clinical development.

Table 2: Pharmacokinetic and Physicochemical Properties of this compound

Property Value Experimental Conditions Reference
Molecular Weight 513.52 g/mol - [1]
Molecular Formula C27H24FN7O3 - [1]
CAS Number 1163719-56-9 - [1]
Solubility <1 mg/mL Aqueous solution [4]
Log P 5.5 - [4]
Log D (pH 7.4) 5.5 - [4]
pKa 10.36 - [4]
BRAF Inhibition (IC50) 0.1 μM In vitro kinase assay [1]
BRAFV600E Inhibition (IC50) 0.04 μM In vitro kinase assay [1]
CRAF Inhibition (IC50) 0.01 μM In vitro kinase assay [1]
SRC Inhibition (IC50) 0.03 μM In vitro kinase assay [1]
LCK Inhibition (IC50) 0.02 μM In vitro kinase assay [1]
In Vivo Dose 20 mg/kg Mouse xenograft models [6]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Melanoma cell lines (H1, H2, H3, H6, H10, Wm3248, or other relevant lines) [3]
  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 Glutamax [3]
  • Heat-inactivated fetal calf serum (FCS) [3]
  • Non-essential amino acids (4× prescribed amount) [3]
  • L-Glutamine (2%) [3]
  • Penicillin (100 IU/mL) and streptomycin (100 μL/mL) [3]
  • Trypsin-EDTA solution for passaging
  • Standard tissue culture incubator (37°C, 100% humidity, 5% CO2) [3]

Procedure:

  • Cell Thawing and Initial Culture: Rapidly thaw frozen cell stocks in a 37°C water bath and transfer to pre-warmed complete culture medium. Centrifuge at 300 × g for 5 minutes to remove cryopreservative, resuspend in fresh medium, and transfer to appropriate culture vessels.

  • Maintenance Culture: Maintain cells in exponential growth phase by subculturing at 70–90% confluency. For passaging, remove culture medium, rinse with PBS, and dissociate with trypsin-EDTA (2-5 minutes at 37°C). Neutralize trypsin with complete medium, collect cells by centrifugation, and reseed at appropriate density. [3]

  • Medium Exchange: Replace growth medium twice weekly to maintain nutrient availability and prevent metabolite accumulation. [3]

  • Quality Control: Regularly test cells for mycoplasma contamination and authenticate cell lines using short tandem repeat profiling within 6 months of use. [3]

Monolayer Cell Viability Assay (MTS Assay)

Materials:

  • This compound (prepare 50 mM stock solution in DMSO, store aliquots at -20°C) [3]
  • 96-well plates (Nunc or similar) [3]
  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS reagent) [3]
  • Inverted microscope (e.g., Nikon TE2000) for morphology documentation [3]
  • Multiskan FC Microplate photometer or similar plate reader [3]

Procedure:

  • Cell Seeding: Trypsinize and count cells using an automated cell counter. Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL growth medium. Include control wells without cells for background subtraction. [3]

  • Incubation: Allow cells to adhere for 24 hours in standard culture conditions (37°C, 5% CO2). [3]

  • Drug Treatment: Prepare serial dilutions of this compound in growth medium to achieve final concentrations typically ranging from 0.0001 to 50 μM. Add 100 μL of drug-containing medium to each well, resulting in final test concentrations. Include DMSO vehicle controls (typically ≤0.1% DMSO). [3]

  • Incubation and Morphology Assessment: Incubate plates for 72 hours. After incubation, capture morphology images using an inverted microscope to document treatment effects. Remove floating cells and add 100 μL fresh DMEM prior to imaging. [3]

  • Viability Measurement: Add 20 μL of MTS solution to each well and incubate for 4 hours. Measure absorbance at 490 nm using a plate reader. [3]

  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves using appropriate software (e.g., GraphPad Prism 8) and determine IC50 values using non-linear regression analysis. [3]

Tumor Sphere Viability Assay

Materials:

  • Difco Noble Agar (Becton Dickinson and Company) [3]
  • Low melting point agarose (Sigma-Aldrich Inc.) [3]
  • Resazurin solution (0.1 mg/mL, Sigma-Aldrich Inc.) [3]
  • 96-well plates (Nunc) [3]
  • Block heater (Grant QBT2 Digital Block Heater) [3]
  • Countess Automated Cell Counter (Invitrogen) [3]

Procedure:

  • Base Agar Preparation: Prepare 2.4% Difco Noble Agar in purified water. Mix with growth medium to achieve a final concentration of 0.6%. Keep agar warm using a block heater to prevent solidification. Add 50 μL of agar solution to each well of a 96-well plate and allow to solidify. [3]

  • Soft Agar Top Layer Preparation: Mix 1 part low melting point agarose in purified water with 3 parts growth medium at 50°C in a water bath. Maintain liquid agar at 40°C temporarily. [3]

  • Cell Preparation: Trypsinize and count cells using an automated cell counter. Prepare a suspension of 8 × 10⁴ cells/mL in pre-warmed growth medium and mix with equal parts of soft agar. [3]

  • Cell Seeding in Agar: Transfer cell-containing soft agar to a petri dish on a 37°C heat block. Add 50 μL per well (2 × 10³ cells/well) on top of the base agar. [3]

  • Solidification and Drug Treatment: Place 96-well plates in the refrigerator for 30 minutes to allow solidification. Add 100 μL growth medium containing this compound at appropriate concentrations (typically 0.01, 0.05, 0.1, and 1 μM for H1 and H2 cells; 0.05, 0.1, 0.5, and 1 μM for H3 cells). [3]

  • Incubation and Analysis: Incubate plates for 10 days, then capture microscopic images using an inverted microscope with 10× and 20× objectives. Add 20 μL of 0.1 mg/mL resazurin to each well and incubate for 4 hours. Measure fluorescence/absorbance at dual mode 560/590 nm using a scanning multi-well spectrophotometer. [3]

  • Data Processing: Calculate IC50 values using appropriate software. Measure sphere diameters using ImageJ software and calculate volumes based on spherical geometry. [3]

Western Blot Analysis of Signaling Pathways

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and electrophoresis equipment
  • PVDF or nitrocellulose membranes
  • Blocking buffer (5% BSA or non-fat dry milk in TBST)
  • Primary antibodies: p-ERK, total ERK, p-MEK, total MEK, p-STAT3, total STAT3, β-actin (loading control)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents
  • Imaging system (chemiluminescence-compatible)

Procedure:

  • Protein Extraction: Harvest cells after this compound treatment (typically 24-48 hours) by scraping in ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing. Clear lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions. Adjust samples to equal concentrations with lysis buffer.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to membranes using standard wet or semi-dry transfer methods.

  • Blocking and Antibody Incubation: Block membranes with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Develop blots using ECL reagents and image with appropriate system. Analyze band intensities using image analysis software, normalizing phosphoprotein signals to total protein or loading controls.

Research Applications and Implications

Therapeutic Advantages and Potential Clinical Applications

This compound offers several significant advantages for melanoma treatment research, particularly in addressing the challenge of therapeutic resistance. Its dual inhibition of both RAF kinases and SRC family kinases enables simultaneous targeting of multiple resistance mechanisms, including MAPK pathway reactivation and alternative survival pathway activation [3] [6]. This multi-target approach makes this compound particularly valuable for studying treatment-resistant melanoma models and for developing combination therapies that prevent or overcome resistance.

The compound's activity in patient-derived xenograft models from resistant tumors demonstrates its potential as a second-line treatment option for patients who have progressed on first-generation BRAF inhibitors [6]. Additionally, this compound's efficacy in both BRAF-mutant and NRAS-mutant melanoma models suggests it could have broader application beyond the currently targeted BRAF-mutant population [6]. The well-tolerated profile observed in preclinical studies, with no significant adverse effects reported at therapeutic doses, further supports its potential for clinical translation [1].

Considerations for Clinical Development

While this compound shows promising preclinical activity, several factors should be considered for its further development. The limited brain distribution due to efflux by P-gp and Bcrp transporters at the blood-brain barrier may restrict its efficacy against brain metastases with an intact blood-brain barrier [4]. However, this limitation may be partially offset in established brain metastases where the blood-brain barrier is often disrupted, and the compound's high potency against its targets may still yield therapeutic benefit even with limited penetration.

Further investigation is needed to determine optimal combination strategies with other therapeutic agents, such as MEK inhibitors or immune checkpoint inhibitors, which could enhance efficacy and prevent resistance development [7]. The promising preclinical data warrant further in vivo studies to establish the complete therapeutic potential of this compound in patients with treatment-naive and resistant melanoma brain metastasis [3].

Conclusion

This compound represents a promising therapeutic candidate with a unique mechanism of action targeting both RAF and SRC family kinases. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating the efficacy and mechanism of action of this compound in preclinical melanoma models. The consistent demonstration of its activity against BRAF inhibitor-resistant cell lines, coupled with its favorable tolerability profile in animal studies, positions this compound as a strong candidate for further development as a second-line treatment for resistant melanomas. Future research directions should focus on combination therapies, further optimization of brain penetration, and translation of these promising preclinical findings into clinical applications for melanoma patients with limited treatment options.

References

Application Notes and Protocols: Targeting Triple-Negate Breast Cancer with CCT196969 - From Cell Culture to Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CCT196969 and TNBC Relevance

Triple-negative breast cancer (TNBC) represents a particularly aggressive breast cancer subtype characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounting for approximately 10-20% of all breast cancer cases [1] [2]. This subtype is associated with younger age at onset, early metastatic spread, and limited treatment options, resulting in poorer prognoses compared to other breast cancer subtypes [3]. The lack of targeted therapies against hormone receptors makes conventional chemotherapy the primary treatment approach, though often with severe side effects and frequent development of resistance [1] [4].

This compound is an orally active pan-RAF inhibitor that also targets SRC-family kinases (SFK), originally investigated for melanoma and colorectal cancer with BRAF mutations [1] [5]. Recent research has revealed its potent activity against TNBC through a previously unrecognized mechanism involving the HDAC5/RXRA/ASNS signaling axis [1]. This compound belongs to a class of paradox-breaking RAF inhibitors that do not drive paradoxical activation of the MEK/ERK pathway in RAS mutant cells, unlike first-generation BRAF inhibitors such as vemurafenib [5]. The dual targeting capability of this compound against both RAF and SRC family kinases positions it as a promising therapeutic candidate for overcoming resistance mechanisms in TNBC.

The molecular mechanism of this compound in TNBC involves targeting histone deacetylase 5 (HDAC5) rather than its canonical targets BRAF, RAF1, and SRC, leading to downstream effects on retinoid X receptor alpha (RXRA) stability and asparagine synthetase (ASNS) expression [1]. By inhibiting HDAC5, this compound disrupts the metabolic reprogramming of TNBC cells, particularly their asparagine synthesis, and subsequently inhibits the mTOR signaling pathway, which is crucial for tumor cell growth and survival [1]. This novel mechanism of action provides a rational basis for exploring this compound as a targeted therapy for TNBC, potentially offering a more effective and less toxic treatment alternative.

Cell Culture and Maintenance Guidelines

TNBC Cell Line Selection and Characterization

The selection of appropriate TNBC cell lines is critical for obtaining physiologically relevant research data. Several well-characterized TNBC cell lines have been used in this compound studies, each with distinct molecular features and classification according to the TNBCtype-IM algorithm [6]. The table below summarizes key TNBC cell lines and their characteristics:

Table 1: TNBC Cell Lines for this compound Studies

Cell Line Molecular Subtype Culture Medium Key Characteristics This compound Sensitivity
MDA-MB-231 Mesenchymal (M) DMEM/F12 + 10% FBS Highly invasive, basal-B phenotype Sensitive [1]
BT-549 Mesenchymal (M) DMEM/F12 + 10% FBS Basal-B phenotype, PTEN null Sensitive [1] [6]
HCC1806 Basal-like 2 (BL2) RPMI-1640 + 10% FBS Basal-like, maintains subtype in xenografts Sensitive [6]
SUM149PT Basal-like 2 (BL2) F12 + insulin/hydrocortisone Inflammatory BC model, maintains subtype Sensitive [6]
MDA-MB-468 Basal-like A DMEM/F12 + 10% FBS Basal-A phenotype, EGFR overexpression Sensitive [1]
Standard Cell Culture Conditions

Proper cell culture techniques are essential for maintaining authentic TNBC models. The following protocols describe the baseline conditions for TNBC cell line maintenance:

  • Culture Medium: Most TNBC cell lines grow well in DMEM medium (#11965092, Gibco) supplemented with 10% fetal bovine serum (FBS, #A5670701, Gibco) and 1% penicillin/streptomycin (#P1400, Solarbio) [1]. Some specialized lines require specific formulations: HCC1806 and related lines may need RPMI-1640 medium, while SUM149PT requires F12 medium supplemented with 5 μg/mL insulin and 1 μg/mL hydrocortisone [6].

  • Culture Environment: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. Note that MDA-MB-231 cells are an exception and should be cultured without CO₂ in Leibovitz's L-15 medium [7].

  • Passaging Protocol: Passage cells when they reach 70-80% confluence using 0.25% trypsin-EDTA solution for detachment. Complete medium with FBS should be used to neutralize trypsin activity. Recommended split ratios range from 1:3 to 1:8, depending on cell line growth characteristics [1] [6].

  • Cryopreservation: Freeze cells at early passages (preferably <20 passages) in freezing medium containing 90% FBS and 10% DMSO at a density of 1-5×10⁶ cells/mL. Liquid nitrogen storage is essential for long-term preservation of cell line integrity [3] [6].

3D Culture Models for TNBC

Traditional two-dimensional (2D) cultures fail to capture the tumor microenvironment's complexity. Three-dimensional (3D) culture systems provide a more accurate model of tumor biology by replicating tissue architecture, cell-matrix interactions, and nutrient gradients [7] [8]. The following 3D culture method has been specifically optimized for TNBC cell lines:

  • Matrigel-Based Hanging Drop Method: Prepare cellular suspension at 1×10⁶ cells/500 μL of conditioned culture medium. Mix 500 μL of Matrigel Matrix GFR (#354230, Corning) with 500 μL of cellular suspension to achieve 1:1 proportion (final Matrigel dilution 1:2) until homogeneous [7].

  • Organoid Formation: Place 20 μL drops of the cell-Matrigel mix onto pre-warmed 6-well plates (#83.3920, Sarstedt). Invert the plate overnight for Matrigel polymerization, ensuring organoid positioning in the drop center. The next day, flip the plate back and add 3 mL of conditional culture media [7].

  • Culture Maintenance: Refresh media every 48 hours. For analysis, release organotypic structures from attachment matrix using organoid washing buffer (OWB) containing 1 mL Triton X-100 and 2 g BSA dissolved in 1 L PBS to dissolve Matrigel [7].

  • Characterization: 3D structures can be fixed with 4% paraformaldehyde (PFA) overnight at 4°C for immunostaining. For molecular analysis, RNA isolation can be performed using TRIzol protocol with an RNA Integrity Number (RIN) >6 considered indicative of high-quality RNA [7].

Transfection and Infection Protocols

Transfection Methods for Genetic Manipulation

Genetic manipulation of TNBC cell lines is essential for mechanistic studies of this compound action. The following transfection protocol has been optimized for TNBC cells:

  • Plasmid Transfection: Plate cells in culture plates and allow them to adhere overnight. Replace complete medium with Opti-MEM medium (#31985070, Gibco). Prepare DNA-lipid complexes by mixing Lipofectamine 3000 reagent (#L3000001, Thermo Fisher Scientific) with plasmid DNA in Opti-MEM according to manufacturer's instructions (typically 1-4 μg DNA per well in 6-well plate format). Incubate the mixture for 20 minutes at room temperature before adding to cells [1].

  • siRNA Transfection: Plate MDA-MB-231 cells at 2×10⁵ cells/well and HCC1806 at 1×10⁵ cells/well in 6-well plates 24 hours before transfection. Use Oligofectamine Reagent according to manufacturer's protocol with 2 nM siRNA concentration for MDA-MB-231 and 12 nM for HCC1806. After 4 hours, stop transfection by adding 10% FBS [2]. Sequences for CLDN1 targeting siRNAs include: 5'-GCAAUAGAAUCGUUCAAGA-3', 5'-GGCAUGAAGUGUAUGAAGU-3', 5'-AGAAUUCUAUGACCUAUG-3', and 5'-ACGAUGAGGUGCAGAAGAU-3' [2].

  • Post-Transfection Processing: Treat cells with this compound or other compounds 7 hours after transfection for 72 hours [2]. For protein analysis, harvest cells 48-72 hours post-transfection using RIPA lysis buffer (#P0013B, Beyotime Biotechnology) containing protease inhibitor (#P1005, Beyotime Biotechnology) [1].

Lentiviral Infection for Stable Expression

For long-term genetic manipulation, lentiviral infection enables stable expression of target genes or shRNAs:

  • Viral Production: Transiently transfect 293T cells with lentiviral vector plasmid (e.g., pLKO.1 for shRNA) along with packaging plasmids pPAX2 and pMD2.G using appropriate transfection reagent. Collect lentiviral-containing supernatant 48 hours post-transfection [9].

  • Cell Infection: Incubate TNBC cells with viral supernatant in the presence of polybrene (8 μg/mL). For spin infection, centrifuge at 37°C at 1,400 × g for 90 minutes [9]. For standard infection, incubate cells with viral particles for 24 hours.

  • Selection and Maintenance: After 48 hours, select infected cells with appropriate antibiotics (puromycin at 0.5-2.0 μg/mL for pLKO.1 vectors). Maintain selection pressure for at least 1 week to establish stable polyclonal populations [9]. For inducible systems (e.g., doxycycline-inducible Cas9), treat with doxycycline (1-2 μg/mL) for 3-5 days to induce expression [9].

Table 2: Transfection and Infection Reagents for TNBC Cells

Application Reagent/Method Key Parameters Efficiency Range Considerations
Plasmid DNA Transfection Lipofectamine 3000 1-4 μg DNA/well (6-well) 40-70% Optimize DNA:lipid ratio for each cell line
siRNA Transfection Oligofectamine 2-12 nM siRNA 60-80% Higher concentrations may increase off-target effects
Lentiviral Infection Polybrene-assisted MOI 0.3-5 >80% Titer virus for each cell line; higher MOI may increase toxicity
Stable Cell Line Generation Puromycin selection 0.5-2.0 μg/mL N/A Determine kill curve for each cell line before selection

This compound Dosing and Treatment Protocols

Compound Preparation and Storage

Proper preparation and storage of this compound are critical for maintaining compound stability and experimental reproducibility:

  • Stock Solution Preparation: Dissolve this compound in DMSO as a 10-100 mM stock solution and store at -20°C in small aliquots to avoid freeze-thaw cycles [1] [5]. The compound is stable under these conditions for at least 6 months.

  • Working Solution Preparation: Dilute stock solution in culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% to maintain cell viability and avoid solvent toxicity [1].

  • In Vivo Formulation: For animal studies, this compound can be administered orally. A dose of 10 mg/kg/day results in plasma concentrations of approximately 1 μM at 24 hours, with an area under the curve of ~416,000 nM·hr [5]. The compound shows approximately 55% oral bioavailability and is well-tolerated at this dose [5].

Treatment Optimization and Dose Response

Determining appropriate dosing parameters is essential for evaluating this compound efficacy in TNBC models:

  • Initial Dose Range Testing: Perform dose-response curves using concentrations ranging from 0.1 to 10 μM based on reported GI₅₀ values in melanoma and colorectal cancer models [5]. Treatment duration typically spans 24-96 hours depending on the assay endpoint.

  • Time Course Experiments: For mechanistic studies, analyze responses at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to capture early and late effects on pathway modulation [1].

  • Combination Therapies: Evaluate this compound in combination with standard chemotherapies used in TNBC treatment, such as 5-fluorouracil (5-FU), paclitaxel (PTX), and doxorubicin (DOX) [2]. Pre-treatment with this compound for 24 hours followed by combination treatment may reveal synergistic effects.

Table 3: this compound Treatment Parameters for TNBC Studies

Application Concentration Range Treatment Duration Key Readouts Expected Outcomes
Proliferation Assays 0.1-10 μM 24-96 hours IC₅₀ determination, GI₅₀ 50-80% growth inhibition at 1-5 μM [1]
Mechanism Studies 1-5 μM 6-48 hours HDAC5 inhibition, RXRA acetylation, ASNS downregulation Pathway modulation within 24 hours [1]
Apoptosis Assays 1-10 μM 24-72 hours Caspase activation, DNA fragmentation Significant apoptosis at 48 hours [1]
In Vivo Studies 10-40 mg/kg/day 2-4 weeks Tumor volume, metastasis, biomarker analysis Significant tumor growth inhibition at 10 mg/kg/day [5]

Functional Assays for Efficacy Evaluation

Cell Proliferation and Viability Assays

Accurate assessment of cell proliferation and viability is crucial for evaluating this compound efficacy:

  • CCK-8 Proliferation Assay: Plate 1000 cells/well in 96-well plates (#701101, NEST) with 3 replicate wells per time point. At each time point (0, 24, 48, 72, 96 hours), add 10 μL CCK-8 reagent (#BMU106-CN, Abbkine) and incubate for 2 hours. Measure absorbance at 490 nm using a plate reader [1]. Calculate proliferation rates relative to vehicle-treated controls.

  • Clonogenic Survival Assay: Plate 1000 cells/well in 6-well plates (#703001, NEST) and treat with this compound for 24-48 hours. Allow colonies to form for 10-14 days with regular medium changes. Fix with methanol and stain with 10% crystal violet (#ICO600, Solarbio). Count colonies containing >50 cells [1].

  • Trypan Blue Exclusion Assay: Harvest cells by trypsinization after this compound treatment. Mix cell suspension with 0.4% trypan blue solution at 1:1 ratio and count unstained (viable) and stained (non-viable) cells using a hemocytometer or automated cell counter [3].

Apoptosis and Cell Cycle Analysis

Understanding the mode of cell death induced by this compound provides insight into its mechanism of action:

  • Annexin V/7-AAD Apoptosis Assay: Harvest cells after this compound treatment and resuspend in binding buffer. Incubate with Annexin V-APC and 7-AAD according to manufacturer's protocol (e.g., Annexin V Apoptosis Detection Kit, eBioscience). Analyze by flow cytometry within 1 hour [9]. Distinguish early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations.

  • Cell Cycle Analysis: Label cells with EdU (5-ethynyl-2'-deoxyuridine) using the Click-iT Plus EdU Alexa Fluor 647 Flow Cytometry Assay Kit (#, Thermo Fisher Scientific) according to manufacturer's instructions. Counterstain with FxCycle Violet Stain and analyze DNA content by flow cytometry [9]. This compound treatment typically induces G2/M cell cycle arrest in TNBC cells [1].

  • DNA Fragmentation Assay: Detect internucleosomal DNA cleavage using the Cell Death Detection ELISA kit (Roche) according to manufacturer's protocol. This quantitative assay provides a sensitive measurement of apoptosis-induced DNA fragmentation [3].

Migration and Invasion Assays

TNBC's aggressive nature is characterized by high metastatic potential, making migration and invasion assays particularly relevant:

  • Transwell Migration Assay: Use Transwell plates with 8 μm pore size (#3422, Corning). Seed 5×10⁴ cells/well in serum-free medium in the upper chamber. Fill the lower chamber with complete medium as chemoattractant. After 48 hours incubation, remove non-migrated cells from the upper membrane surface with a cotton swab. Fix and stain migrated cells with 10% crystal violet. Count cells in 5 randomly selected fields under microscope [1].

  • Matrigel Invasion Assay: Coat Transwell inserts with 40 μL Matrigel solution (#354248, Corning) and allow to solidify at 37°C for 30 minutes. Seed 1×10⁵ cells/well in serum-free medium in the upper chamber. Complete medium in the lower chamber serves as chemoattractant. After 48 hours, process and analyze as for migration assay [1].

  • Wound Healing Assay: Create a confluent monolayer of TNBC cells in 6-well plates. Scratch a wound using a sterile pipette tip. Wash away detached cells and add fresh medium containing this compound. Monitor wound closure at 0, 12, 24, and 48 hours using microscopy. Quantify migration distance using image analysis software [2].

Mechanism of Action Analysis

Molecular Analysis of HDAC5/RXRA/ASNS Axis

Understanding the precise molecular mechanism of this compound requires comprehensive analysis of its effects on the HDAC5/RXRA/ASNS signaling axis:

  • Western Blot Analysis: Harvest cells using RIPA lysis buffer (#P0013B, Beyotime Biotechnology) containing protease and phosphatase inhibitors. Quantify protein concentration using BCA assay (#CW0014S, Cowin Biotech). Separate 20-40 μg protein by SDS-PAGE and transfer to PVDF membranes (#IPFL00010, Merck Millipore). Block with 10% milk (#A600669, Sangon) for 2-3 hours and incubate with primary antibodies against HDAC5, RXRA, ASNS, acetylated RXRA, and mTOR pathway components overnight at 4°C [1]. After secondary antibody incubation, detect signals using ECL luminescent solution (#E423, Vazyme).

  • Quantitative PCR: Extract total RNA using TRIzol reagent (#15596018CN, Thermo Fisher Scientific). Synthesize cDNA from 1 μg RNA using reverse transcription kit (#R323, Vazyme). Perform qPCR using SYBR Premix DimerEraser (#RR091A, Takara) in a real-time PCR system (e.g., Roche LightCycler 480). Analyze expression of ASNS, HDAC5, RXRA, and reference genes (GAPDH, ACTB) using the ΔΔCt method [1].

  • Chromatin Immunoprecipitation (ChIP): Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine, harvest cells, and sonicate to shear DNA to 200-500 bp fragments. Immunoprecipitate with RXRA antibody or control IgG overnight at 4°C. Reverse cross-links, purify DNA, and analyze ASNS promoter region (-1114/-1104) by qPCR to confirm RXRA binding [1].

The following diagram illustrates the mechanistic pathway of this compound in TNBC cells:

G This compound This compound HDAC5 HDAC5 This compound->HDAC5 Inhibits RXRA RXRA HDAC5->RXRA Deacetylates (1-291 region) RXRA_ac RXRA_ac RXRA->RXRA_ac Acetylation at K410/K412 ASNS ASNS RXRA_ac->ASNS Transcription suppression mTOR mTOR ASNS->mTOR Activates Proliferation Proliferation mTOR->Proliferation Invasion Invasion mTOR->Invasion

Figure 1: Mechanism of this compound in TNBC Cells. This compound directly targets HDAC5, reducing its interaction with RXRA. This leads to increased RXRA acetylation at residues K410 and K412, enhancing its stability and transcriptional activity. RXRA then acts as a transcription suppressor on the ASNS promoter, downregulating ASNS expression and subsequently inhibiting mTOR signaling, ultimately reducing TNBC cell proliferation and invasion [1].

Protein-Protein Interaction Studies

Characterizing the interaction between HDAC5 and RXRA provides critical insights into this compound's mechanism:

  • Co-Immunoprecipitation (Co-IP): Lyse cells in NP-40 lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease inhibitors. Incubate 500 μg protein with 2 μg HDAC5 or control IgG antibody overnight at 4°C. Add protein A/G beads and incubate for 2 hours. Wash beads 3-4 times with lysis buffer, elute proteins with 2× Laemmli buffer, and analyze by Western blot for RXRA and HDAC5 [1].

  • Domain Mapping: To identify interacting domains, express truncated versions of HDAC5 (e.g., 1-291 region) and RXRA (e.g., 1-98 region) as GST or His fusion proteins. Perform pull-down assays using purified proteins and analyze binding by Western blot [1]. Molecular modeling with PyMOL software can predict specific binding interfaces [1].

  • Ubiquitination and Acetylation Assays: Treat cells with MG132 proteasome inhibitor (10 μM, 6 hours) before harvesting to accumulate ubiquitinated proteins. Immunoprecipitate RXRA and probe for ubiquitin with specific antibodies. For acetylation, immunoprecipitate RXRA and probe with anti-acetyl-lysine antibody. Mass spectrometry can identify specific acetylation sites (K410 and K412) [1].

Conclusion and Future Perspectives

The application of this compound in TNBC research represents a promising approach to targeting this aggressive breast cancer subtype. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for investigating the anti-TNBC activity of this compound, from basic cell culture to sophisticated mechanism analysis. The unique mechanism of this compound through the HDAC5/RXRA/ASNS axis offers new insights into TNBC biology and reveals potential biomarkers for patient stratification.

Future research directions should focus on combination strategies with standard chemotherapies and other targeted agents, exploration of predictive biomarkers for this compound response, and validation in patient-derived organoid models that better recapitulate tumor heterogeneity [8]. Additionally, the development of analog compounds with improved pharmacokinetic properties or reduced toxicity profiles may enhance clinical translatability. Through systematic application of these protocols, researchers can contribute to the development of more effective targeted therapies for triple-negative breast cancer.

References

CCT196969 IC50 Values Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / Context Cancer Type Genetic Background IC50 Value Assay Type & Duration
H1, H3, H6, H10 [1] [2] Melanoma Brain Metastasis (MBM) BRAF V600E mutation [1] [2] 0.18 - 2.6 µM (Range for all MBM lines) [1] [2] Monolayer MTS assay, 72 hours [1] [2]
H2 [1] [2] Melanoma Brain Metastasis (MBM) BRAF V600E mutation [1] [2] ~ 0.7 µM [1] [2] Monolayer MTS assay, 72 hours [1] [2]
TNBC Cell Lines [3] Triple-Negative Breast Cancer (TNBC) Not specified in detail IC50 not explicitly stated, but significant inhibition of proliferation at low concentrations [3] CCK-8 assay, 96 hours [3]
Enzymatic Targets [4] [5] Biochemical Assay Purified kinases B-RAF: 0.1 µM, B-RAF V600E: 0.04 µM, C-RAF: 0.01 µM, SRC: 0.03 µM [4] [5] In vitro enzyme assay

The variability in IC50 can be attributed to several factors. The following diagram illustrates the primary mechanisms of action of CCT196969 that contribute to its differential effects across cell types.

G This compound Mechanisms and Variability Causes cluster_1 Key Targets cluster_2 Downstream Signaling Effects cluster_3 Cellular Outcomes & Variability Factors CCT This compound Target1 RAF Kinases (B-RAF, C-RAF) CCT->Target1 Target2 SRC Family Kinases (SFKs) CCT->Target2 Target3 HDAC5 (in TNBC) CCT->Target3 Effect1 Decreased p-MEK, p-ERK Target1->Effect1 Effect2 Decreased p-STAT3, STAT3 Target2->Effect2 Effect3 Inhibits HDAC5/RXRA/ASNS axis Target3->Effect3 Outcome1 Inhibited Proliferation Effect1->Outcome1 Outcome2 Reduced Cell Viability Effect1->Outcome2 Outcome3 Suppressed Migration/Invasion Effect2->Outcome3 Outcome4 Induced Apoptosis Effect2->Outcome4 Effect3->Outcome1 Effect3->Outcome2

Detailed Experimental Protocols

Here are the key methodologies used in the cited studies, which are crucial for replicating experiments and understanding the context of the IC50 data.

Monolayer Cell Viability (MTS) Assay

This protocol was used to determine the IC50 values for melanoma brain metastasis cell lines [1] [2].

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of growth medium [1] [2].
  • Drug Treatment: After 24 hours, add 100 µL of growth medium containing this compound to achieve final concentrations. Studies used a wide range from 0.0001 µM to 50 µM, with specific serial dilutions varying slightly by cell line [1] [2].
  • Incubation: Incubate the plates for 72 hours [1] [2].
  • Viability Measurement:
    • Remove floating cells and add fresh medium [1] [2].
    • Add 20 µL of MTS solution to each well [1] [2].
    • Incubate for 4 hours, then measure absorbance at 490 nm using a plate reader [1] [2].
  • Data Analysis: Generate cell viability curves and calculate IC50 values using software such as GraphPad Prism [1] [2].
Tumor Sphere Viability Assay

This method tests drug effects in a 3D environment, which can better mimic in vivo conditions [1] [2].

  • Base Layer: Prepare a 0.6% noble agar solution and add 50 µL to each well of a 96-well plate to form a base [1] [2].
  • Cell Layer: Mix low melting point agarose with growth medium and cells to create a suspension of 8 x 10⁴ cells/mL. Add 50 µL of this mixture on top of the base agar (2 x 10³ cells/well) [1] [2].
  • Drug Treatment: After the agar solidifies, add 100 µL of medium containing this compound. Tested concentrations for H1 and H2 cells were 0.01, 0.05, 0.1, and 1 µM [1] [2].
  • Incubation and Readout: Culture for 10 days. Add 20 µL of 0.1 mg/mL resazurin to each well, incubate for 4 hours, and measure fluorescence (Ex/Em: 560/590 nm) [1] [2].

FAQs and Troubleshooting Guide

  • Q1: Why is there such a wide range of IC50 values (0.18 - 2.6 µM) even among melanoma cell lines with the same BRAF V600E mutation?

    • A: Intrinsic biological differences between cell lines are a major factor. For example, the H3 cell line possesses concurrent NRAS Q61H and EGFR mutations [1] [2]. These additional driver mutations can rewire signaling networks, potentially altering the cell's dependence on pathways targeted by this compound and leading to differential sensitivity.
  • Q2: Could this compound be effective in cancers without BRAF mutations?

    • A: Yes, emerging evidence shows it has efficacy in other contexts. In Triple-Negative Breast Cancer (TNBC), this compound works not through RAF, but by inhibiting HDAC5, which disrupts the HDAC5/RXRA/ASNS axis and downregulates asparagine synthesis [3]. This demonstrates that the compound has multiple, context-dependent cellular targets.
  • Q3: What is a key consideration for setting up a dose-response experiment with this compound?

    • A: Based on the literature, you should use a broad concentration range spanning at least 0.001 µM to 10 µM to adequately capture the full sigmoidal curve, as IC50 values can fall anywhere within this window depending on the cell line [1] [2]. Always include a vehicle control (e.g., DMSO).
  • Q4: My results show a high IC50. Does this mean the drug is ineffective?

    • A: Not necessarily. A high IC50 in a monolayer viability assay might not reflect the drug's full potential. It is crucial to complement viability assays with other functional readouts, such as 3D tumor sphere cultures, migration/invasion assays, and analysis of pathway modulation (e.g., p-ERK, p-STAT3) via Western blot [1] [2] [3]. A drug may potently inhibit migration and survival pathways at concentrations lower than those required to cause significant cell death in 2D culture.

References

CCT196969 solvent preparation stock solution stability

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation & Storage

The table below summarizes the key quantitative data for preparing and storing CCT196969 stock solutions [1] [2].

Parameter Specification Additional Notes
Recommended Solvent DMSO [1] [2] Use fresh, dry DMSO to minimize moisture absorption.
Solubility in DMSO ≥ 32 mg/mL (62.32 mM) [1] or 100 mg/mL (194.73 mM) [2] Check the Certificate of Analysis for your specific batch.

| Stock Solution Storage | -80°C: 2 years -20°C: 1 year [1] | | | Working Solution Storage| Use immediately; avoid repeated freeze-thaw cycles [1] | Aliquot into single-use volumes to maintain stability. |

In Vivo Formulation Protocols

For animal studies, this compound can be formulated into clear solutions or homogeneous suspensions for oral administration. Below are two verified protocols for preparing working solutions from a DMSO stock solution.

Protocol 1: Clear Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1]

This protocol yields a clear solution suitable for in vivo administration.

  • Prepare a DMSO stock solution of this compound (e.g., 20.8 mg/mL).
  • To a clean vial, add 100 µL of the DMSO stock solution.
  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
  • Add 50 µL of Tween-80 and mix thoroughly until the solution is clear.
  • Finally, add 450 µL of physiological saline (0.9% NaCl) and mix again. The final concentration will be 2.08 mg/mL.

Protocol 2: Homogeneous Suspension (using 0.5-1% CMC-Na) [2]

This protocol creates a stable suspension for oral gavage.

  • Weigh out the required amount of this compound powder.
  • Gradually add the powder to a 0.5-1% Carboxymethyl Cellulose Sodium (CMC-Na) solution in purified water.
  • Mix vigorously using a vortex mixer or sonication to obtain a homogeneous suspension with a final concentration of ≥ 5 mg/mL.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution Water absorption by DMSO; repeated freeze-thaw cycles. Use fresh, anhydrous DMSO; aliquot before freezing; warm and vortex to re-dissolve.
Poor solubility in aqueous buffers Low solubility in water or saline. Always prepare from a DMSO stock; do not attempt to directly dissolve powder in aqueous solutions.
Loss of activity Degradation from improper storage or repeated freeze-thawing. Adhere to recommended storage temperatures; use aliquots.

Key Experimental Considerations

The following experimental workflow outlines the process from stock preparation to in vivo application, highlighting critical control points:

Start Start: Plan Experiment S1 Prepare DMSO Stock Solution Start->S1 S2 Aliquot & Store at -80°C/-20°C S1->S2 Control1 ✓ Quality Control: - Use fresh DMSO - Verify no precipitation S1->Control1 S3 Thaw Aliquot as Needed S2->S3 Control2 ✓ Stability Control: - Avoid freeze-thaw cycles - Use single aliquots S2->Control2 S4 Prepare In Vivo Working Solution S3->S4 S5 Administer to Animal Model S4->S5 Control3 ✓ Formulation Control: - Ensure clear solution/ homogeneous suspension S4->Control3 End Record & Analyze Data S5->End

  • Beyond Solvent Preparation: this compound is an orally available pan-RAF inhibitor that also targets SRC-family kinases (SFKs), designed to overcome resistance seen with first-generation RAF inhibitors [1] [2] [3].
  • Handling Precautions: This compound is for research use only and is not for human consumption [1]. Follow all institutional safety guidelines for handling chemical agents.

References

Mechanism of Action and Paradoxical Activation Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of CCT196969 based on the search results.

Property Description
Primary Targets Pan-RAF inhibitor; also inhibits SRC, LCK, and p38 MAPKs [1].
IC₅₀ Values B-Raf: 0.1 μM; B-Raf (V600E): 0.04 μM; Raf: 0.01 μM; Lck: 0.02 μM; Src: 0.03 μM [1].
Paradoxical Activation Does not drive paradoxical pathway activation in BRAF and NRAS mutant melanoma cells [1].
Cellular Activity Induces apoptosis (caspase-3 and PARP cleavage). Active against BRAF-mutant cancer cells, but not wild-type BRAF/NRAS cells [1].
In Vivo Profile Orally bioavailable (~55%). Well-tolerated in mice at assessed doses [1].
Alternative Mechanism In Triple-Negative Breast Cancer (TNBC), it can inhibit growth by targeting the HDAC5/RXRA/ASNS axis to downregulate asparagine synthesis, rather than via RAF [2].

Troubleshooting Common Experimental Scenarios

Here are some anticipated FAQs for researchers working with this compound.

  • FAQ 1: Does this compound cause paradoxical MAPK activation in my BRAF wild-type cell lines?

    • Answer: According to available data, no. A key study explicitly states that this compound "does not drive paradoxical pathway activation and inhibits MEK/ERK in BRAF and NRAS mutant melanoma" [1]. This differentiates it from first-generation RAF inhibitors like vemurafenib.
  • FAQ 2: I am not observing the expected inhibitory effect in my experiment. What could be the reason?

    • Answer: Consider these factors:
      • Cell Line Model: this compound is primarily active against cancer cell lines with mutations in BRAF [1]. Confirm the mutational status of your model.
      • Alternative Targets: Recent research indicates that in some cancer types, like TNBC, this compound may exert its effects through off-target mechanisms, such as inhibiting HDAC5 and disrupting asparagine synthesis, rather than through RAF inhibition [2]. Your observed phenotype might be linked to this alternative pathway.
      • Compound Handling: Ensure proper storage and solubilization. The compound is stable at -20°C for 3 years and is typically dissolved in DMSO to create a 100 mg/mL stock solution [1].
  • FAQ 3: What is a validated experimental protocol for testing this compound in vitro?

    • Answer: You can adapt the following methodology from the literature [1]:
      • Cell Line Preparation: Use human cancer cell lines with defined BRAF or NRAS mutational status.
      • Compound Treatment: Incubate cells with this compound across a concentration range (e.g., 0.1 to 10 µM) for a defined period (e.g., 4 to 72 hours).
      • Downstream Analysis:
        • Viability Assay: Use MTT or CellTiter-Glo to measure cell viability/proliferation.
        • Apoptosis Assay: Analyze by Western Blot for cleavage of Caspase-3 and PARP.
        • Pathway Inhibition: Confirm target engagement by Western Blot for phosphorylated MEK and ERK levels.

Experimental Workflow and Pathway Diagrams

To help visualize the experimental setup and the key mechanistic difference of this compound, you can use the following diagrams.

workflow Start Start: Select Cell Lines A Culture and plate cells (BRAF mutant, NRAS mutant, etc.) Start->A B Prepare this compound stock solution in DMSO A->B C Treat cells with compound series (e.g., 0.1-10 µM) B->C D Incubate (e.g., 4-72 hours) C->D E Harvest cells for analysis D->E F Downstream Assays E->F G Cell Viability (MTT) F->G H Apoptosis (Caspase-3/PARP cleavage) F->H I Pathway Activity (pMEK/pERK Western Blot) F->I

mechanism cluster_paradox First-Gen RAF Inhibitor (e.g., Vemurafenib) cluster_CCT This compound (Pan-RAF Inhibitor) Inhibitor1 RAF Inhibitor RAF_Dimer RAF Dimer (One subunit inhibited) Inhibitor1->RAF_Dimer Binds one subunit Paradox Paradoxical MAPK Pathway Activation RAF_Dimer->Paradox Trans-activates other subunit Inhibitor2 This compound RAF_Dimer_Inhib RAF Dimer (Both subunits inhibited?) Inhibitor2->RAF_Dimer_Inhib Binds and inhibits No_Paradox No Paradoxical Activation RAF_Dimer_Inhib->No_Paradox MAPK_Inhib Sustained MAPK Pathway Inhibition No_Paradox->MAPK_Inhib

References

CCT196969 BRAF inhibitor resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: CCT196969

This compound is an orally available small-molecule inhibitor known for its dual-targeting activity. The table below summarizes its core characteristics and primary targets.

Attribute Description
Primary Targets Pan-RAF (B-Raf, BRafV600E, CRAF) and SRC Family Kinases (SFKs) such as SRC and LCK [1] [2].
Key Mechanism Simultaneously inhibits the MAPK pathway (via RAF) and survival pathways (via SFKs), helping to overcome common resistance mechanisms [3] [2].
Known For Being a "paradox-breaking" inhibitor; it does not cause paradoxical ERK activation in RAS mutant cells, a common issue with first-generation BRAF inhibitors [2].

Quantitative Biochemical and Cellular Activity

The following tables provide specific quantitative data on the inhibitory profile of this compound, which is crucial for planning and interpreting experiments.

Table 1: Biochemical Inhibitory Concentration (IC50) against Key Kinases [1]

Target Kinase IC50 (μM)
BRafV600E 0.04
CRAF 0.01
B-Raf (wild-type) 0.1
SRC 0.03
LCK 0.02

Table 2: Cellular Viability Inhibition (IC50) in Melanoma Models [3]

Cell Line / Model Context IC50 (μM) Notes
MBM Cell Lines (Panel) 0.18 - 2.6 Tested in multiple melanoma brain metastasis cell lines.
3D Tumor Sphere (H1) ~0.1 - 1.0 Effective in a more physiologically relevant 3D model.
WM266.4 (BRafV600E) 0.015 (15 nM) Demonstrates high potency in a standard mutant cell line [1].

Mechanism of Action: Overcoming Resistance

Resistance to first-generation BRAF inhibitors (like vemurafenib and dabrafenib) often occurs through pathway reactivation. This compound addresses this via a multi-target approach, as illustrated below.

G BRAF Inhibitor\n(e.g., Vemurafenib) BRAF Inhibitor (e.g., Vemurafenib) Mutant BRAF Mutant BRAF BRAF Inhibitor\n(e.g., Vemurafenib)->Mutant BRAF Inhibits MEK/ERK Signaling MEK/ERK Signaling BRAF Inhibitor\n(e.g., Vemurafenib)->MEK/ERK Signaling Blocks Mutant BRAF->MEK/ERK Signaling Activates Resistance Mechanisms Resistance Mechanisms RTK/SFK Upregulation RTK/SFK Upregulation Resistance Mechanisms->RTK/SFK Upregulation NRAS Mutations NRAS Mutations Resistance Mechanisms->NRAS Mutations Alternative Splicing\n(BRAF) Alternative Splicing (BRAF) Resistance Mechanisms->Alternative Splicing\n(BRAF) RTK/SFK Upregulation->MEK/ERK Signaling Re-activates CRAF CRAF NRAS Mutations->CRAF Re-activates CRAF->MEK/ERK Signaling Re-activates Alternative Splicing\n(BRAF)->MEK/ERK Signaling Re-activates This compound This compound This compound->Mutant BRAF Inhibits This compound->MEK/ERK Signaling Sustained Suppression This compound->CRAF Inhibits SRC Family Kinases (SFKs) SRC Family Kinases (SFKs) This compound->SRC Family Kinases (SFKs) Inhibits STAT3 Signaling STAT3 Signaling This compound->STAT3 Signaling Suppresses

This diagram shows how this compound's dual inhibition of RAF and SFK proteins helps maintain suppression of the MAPK pathway and blocks alternative survival signals, effectively overcoming several major resistance routes [3] [2]. Western blot analysis in resistant cell lines typically shows decreased levels of p-ERK, p-MEK, and p-STAT3 upon treatment [3].

Core Experimental Protocols

Here are summarized methodologies for key assays used to evaluate this compound's efficacy, as referenced in the search results.

1. Monolayer Cell Viability (MTS) Assay [3]

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) for cell proliferation.
  • Typical Protocol:
    • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate.
    • Dosing: After 24 hours, treat with a concentration gradient of this compound (e.g., 0.0001 - 50 μM). Use DMSO as a vehicle control.
    • Incubation: Incubate for 72 hours.
    • Viability Measurement: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) and incubate for ~4 hours. Measure the absorbance at 490 nm.
  • Data Analysis: Plot % viability vs. log(drug concentration) to calculate the IC50 value using software like GraphPad Prism.

2. Tumor Sphere Viability Assay [3]

  • Purpose: To assess compound efficacy in a 3D, anchorage-independent model that better mimics in vivo tumor growth.
  • Typical Protocol:
    • Base Agar Layer: Prepare a 0.6% noble agar solution and layer 50 μL/well in a 96-well plate. Let it solidify.
    • Cell Embedding: Mix cells (e.g., 2 x 10³ cells/well) with 0.5% low-melting-point agarose and layer on top of the base agar.
    • Dosing & Incubation: After the top layer solidifies, add culture medium containing this compound. Refresh the drug/media solution every 3-4 days.
    • Quantification: After 10-14 days, capture images to measure sphere size. Add a resazurin solution, incubate for several hours, and measure fluorescence/absorbance to quantify viability.

3. Western Blot Analysis for Mechanism Validation [3]

  • Purpose: To confirm on-target effects by analyzing changes in phosphorylation and protein levels in key signaling pathways.
  • Typical Protocol:
    • Cell Treatment & Lysis: Treat cells at relevant IC50 doses for 2-24 hours. Lyse cells using RIPA buffer with protease and phosphatase inhibitors.
    • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Probing: Block membrane and incubate with primary antibodies against targets like p-ERK, total ERK, p-MEK, p-STAT3, STAT3, and a loading control (e.g., GAPDH or Vinculin).
    • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescent substrate for detection.

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: My BRAF inhibitor-resistant cell lines are not showing sensitivity to this compound in viability assays. What could be wrong?

  • Verify Resistance Mechanism: this compound is most effective against resistance driven by MAPK pathway reactivation (e.g., via CRAF, mutant NRAS) or SFK/RTK upregulation [2]. If resistance is mediated by a completely different pathway (e.g., strong PI3K-AKT activation without MAPK involvement), efficacy may be limited. Check the known resistance profile of your cells.
  • Confirm Drug Integrity and Dosing: Ensure the drug stock is fresh and stored correctly. Perform a dose-response curve with a wide concentration range (e.g., 0.001 - 10 μM) to confirm the expected IC50 shift compared to parental cells.
  • Validate Target Engagement: Use Western blotting to check if this compound is effectively reducing p-ERK and p-STAT3 levels in your resistant cells after treatment. A lack of effect suggests the compound is not engaging its targets [3].

Q2: I am observing high cytotoxicity in my control (non-resistant) cell lines at low doses. Is this expected?

  • Yes, to some extent. This compound is designed to be effective in both treatment-naïve and resistant cells. However, ensure your vehicle (DMSO) concentration is consistent and low (typically ≤0.1%) across all wells to avoid non-specific toxicity. Non-resistant BRAF-mutant cells should generally be more sensitive, so a lower IC50 in them is consistent with its mechanism [3].

Q3: What is the best in vivo model to test this compound, and what dosing regimen should I use?

  • Model Selection: Patient-derived xenograft (PDX) models from patients who have relapsed on BRAF or BRAF/MEK inhibitor therapy are considered highly relevant for validating efficacy against resistant disease [2].
  • Dosing Regimen: Based on preclinical studies, a common and well-tolerated dosing regimen is 10-25 mg/kg, administered orally, once daily [2]. This has been shown to achieve plasma concentrations sufficient to inhibit target kinases and slow tumor growth without significant body weight loss in mice.

References

CCT196969 optimal concentration proliferation vs apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

CCT196969 Concentration Guide

The table below summarizes effective concentrations from recent studies for different cancer types and assay endpoints.

Cancer Model / System Proliferation Inhibition (IC₅₀) Key Targets / Pathways Affected Experimental Context Citation
Melanoma Brain Metastasis (MBM) Cell Lines (H1, H3, etc.) 0.18 - 2.6 µM (72-hr MTS assay) ↓ p-ERK, ↓ p-MEK, ↓ p-STAT3, ↓ STAT3 In vitro, monolayer culture [1] [2]
MBM 3D Tumor Spheres (H1, H2, H3) ~ 0.05 - 1 µM (10-day resazurin assay) Not specified for spheres In vitro, 3D culture (more physiologically relevant) [1] [2]
BRAF Inhibitor-Resistant Melanoma Cells Effective at ~ 1 µM Inhibits viability of resistant lines In vitro, targets resistant disease [1] [2]
Triple-Negative Breast Cancer (TNBC) Effective in vitro & in vivo ↓ ASNS synthesis, ↓ mTOR signaling, targets HDAC5/RXRA In vitro and in vivo models; distinct primary target [3]
Biochemical Kinase Assay (Enzyme Level) 0.01 - 0.1 µM (IC₅₀ for BRAF, SRC, LCK) Pan-RAF, SRC-family kinases (SFK) Cell-free system measuring direct kinase inhibition [4]

Note: IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a drug's potency.

Experimental Protocols for Key Assays

Here are detailed methodologies from the research for assessing proliferation and apoptosis.

Monolayer Cell Viability (Proliferation) Assay [1] [2]

This protocol is used to determine IC₅₀ values, crucial for establishing a baseline for proliferation inhibition.

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in 100 µL of growth medium.
  • Drug Treatment: After 24 hours, add 100 µL of growth medium containing this compound to achieve final concentrations. The studies used a wide range (e.g., 0.0001 µM to 50 µM) to generate a full dose-response curve.
  • Incubation: Incubate the plates for 72 hours.
  • Viability Measurement:
    • Morphology Check: Capture images using an inverted microscope to observe morphological changes.
    • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 4 hours, then measure the absorbance at 490 nm.
  • Data Analysis: Generate cell viability curves and calculate IC₅₀ doses using software like GraphPad Prism.
Tumour Sphere Viability Assay [1] [2]

This 3D model better mimics in vivo tumor growth and treatment response.

  • Base Agar Layer: Prepare a 0.6% noble agar solution in growth medium. Add 50 µL to each well of a 96-well plate and let it solidify.
  • Cell Layer Preparation:
    • Prepare a soft agar top layer (e.g., 0.5% low melting point agarose in medium).
    • Trypsinize, count, and suspend cells in pre-warmed medium (e.g., 8 x 10⁴ cells/mL).
    • Mix the cell suspension with an equal parts of soft agar.
  • Cell Seeding in 3D: Add 50 µL of the cell-agar mixture on top of the base agar layer (e.g., 2 x 10³ cells/well). Let it set in the fridge for 30 minutes.
  • Drug Treatment: Add 100 µL of growth medium containing this compound on top of the solidified cell layer.
  • Incubation and Measurement: Culture for 10 days. Add resazurin (0.1 mg/mL), incubate for 4 hours, and measure fluorescence/absorbance.
Apoptosis Assay [3]

While the MBM studies note this compound inhibits "survival," one study provides a direct apoptosis detection method.

  • Cell Treatment: Collect cells before and after treatment with this compound.
  • Staining: Re-suspend cells in 100 µL of binding buffer. Add 5 µL of FITC and 5 µL of Propidium Iodide (PI) staining solution. Incubate for 5 minutes at room temperature in the dark.
  • Analysis: Add 400 µL of binding buffer and analyze by flow cytometry. FITC and PI staining distinguish between live (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) cells.

Troubleshooting Common Experimental Issues

  • Problem: High background in viability assays.
    • Solution: Ensure floating cells are removed by washing before adding the MTS reagent, as described in the monolayer protocol [1] [2].
  • Problem: Poor drug solubility.
    • Solution: this compound is typically dissolved in DMSO. The supplier recommends a stock concentration of 100 mg/mL (194.73 mM) in DMSO, with sonication if necessary. Ensure the final DMSO concentration is kept low (e.g., ≤0.1%) to avoid cytotoxicity [4].
  • Problem: Inconsistent results in 3D sphere assays.
    • Solution: Carefully control the agarose temperature when mixing with cells to prevent premature gelling or heat shock. Ensure the base layer is completely solid before adding the cell layer [1] [2].

Mechanisms of Action & Signaling Pathways

This compound has a multi-target profile. The diagram below illustrates two key mechanisms identified in recent studies.

G cluster_melanoma In Melanoma & Resistant Cells cluster_tnbc In Triple-Negative Breast Cancer CCT CCT SFK_RAF SFK & Pan-RAF Inhibition CCT->SFK_RAF HDAC5 HDAC5 Inhibition CCT->HDAC5 MAPK MAPK Pathway (MEK/ERK) SFK_RAF->MAPK STAT3_node STAT3 Signaling SFK_RAF->STAT3_node Proliferation Proliferation & Survival MAPK->Proliferation STAT3_node->Proliferation RXRA RXRA Stabilization (Acetylation ↑, Ubiquitination ↓) HDAC5->RXRA  Alters Interaction ASNS ASNS Transcription ↓ RXRA->ASNS  Binds ASNS Promoter Asparagine Asparagine Synthesis ↓ ASNS->Asparagine mTOR mTORC1 Signaling ↓ Asparagine->mTOR Apoptosis Reduced Growth & Apoptosis mTOR->Apoptosis

The primary, well-characterized mechanism involves dual inhibition of SRC-family kinases (SFK) and pan-RAF kinases, leading to downregulation of MAPK (MEK/ERK) and STAT3 signaling. This effectively inhibits proliferation and survival, particularly in BRAF-mutant melanomas, including those resistant to first-generation BRAF inhibitors [1] [4] [2].

A newly identified, distinct mechanism shows that in Triple-Negative Breast Cancer (TNBC), this compound directly targets and inhibits HDAC5. This disrupts its interaction with the transcription factor RXRA, leading to RXRA stabilization and increased acetylation. Surprisingly, the stabilized RXRA then acts as a transcriptional repressor of Asparagine Synthetase (ASNS). The subsequent drop in cellular asparagine levels inhibits the mTORC1 signaling pathway, which drives apoptosis and inhibits growth [3].

Key Recommendations for Your Experiments

  • For initial proliferation studies in melanoma or resistant models, use a dose range of 0.01 µM to 10 µM to capture the full IC₅₀.
  • For investigating apoptosis, ensure you use appropriate detection methods (e.g., flow cytometry for Annexin V/PI, caspase-3/PARP cleavage via Western Blot) and consider that higher concentrations (e.g., ≥1 µM) and longer exposure times may be required.
  • Be aware of the cell type context, as the primary molecular target and optimal functional concentration may differ significantly between melanoma (RAF/SFK) and TNBC (HDAC5) models.

References

CCT196969 melanoma brain metastasis penetration

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Efficacy Data

The table below summarizes the core identity and in vitro efficacy of CCT196969 against MBM cell lines.

Property Description
Primary Targets Pan-RAF inhibitor (ARAF, BRAF, CRAF), SRC family kinases (SFK) [1] [2] [3]
Key Mechanism Blocks MAPK signaling pathway; decreases p-ERK, p-MEK, and p-STAT3 expression [1] [2]
Relevance for MBM Inhibits proliferation, migration, survival; overcomes BRAF inhibitor resistance [1] [2]
Cell Line Model Genetic Profile Assay Type IC₅₀ Value (μM)
H1 [2] BRAFV600E Monolayer (MTS) ~0.18
H2 [2] BRAFV600E Monolayer (MTS) ~0.24
H3 [2] BRAFL577F, NRASQ61H, EGFR mut Monolayer (MTS) ~2.6
H1 [2] BRAFV600E Tumor Sphere (Resazurin) ~0.16
H2 [2] BRAFV600E Tumor Sphere (Resazurin) ~0.05
H3 [2] BRAFL577F, NRASQ61H, EGFR mut Tumor Sphere (Resazurin) ~0.27

Experimental Protocols

Here are the detailed methodologies for key experiments from the literature.

Monolayer Cell Viability Assay (MTS) [2]

This protocol is used to determine the IC₅₀ of this compound in two-dimensional (2D) cell culture.

  • Seed Cells: Plate MBM cells (e.g., 5 x 10³ cells/well) in 100 µL of growth medium in a 96-well plate.
  • Incubate: Allow cells to adhere for 24 hours in a standard incubator (37°C, 5% CO₂, 100% humidity).
  • Apply Treatment: Add 100 µL of growth medium containing a serial dilution of this compound to achieve the desired final concentrations (e.g., 0.0001 to 50 µM). Include a DMSO vehicle control.
  • Incubate with Drug: Culture cells for 72 hours.
  • Assay Viability:
    • Remove floating cells and replace with 100 µL of fresh medium.
    • Add 20 µL of MTS reagent to each well.
    • Incubate for 4 hours and measure the absorbance at 490 nm.
  • Analyze Data: Calculate cell viability relative to the control and use software (e.g., GraphPad Prism) to generate dose-response curves and determine IC₅₀ values.
Tumor Sphere Viability Assay [2]

This protocol tests drug efficacy in a three-dimensional (3D) model that better mimics in vivo tumor growth.

  • Prepare Base Agar: Mix 2.4% Noble Agar with growth medium to a final 0.6% concentration. Add 50 µL of this warm solution to each well of a 96-well plate and allow it to solidify.
  • Prepare Cell-Soft Agar Mixture:
    • Mix 1% low melting point agarose with 3 parts growth medium. Keep at 40°C.
    • Create a single-cell suspension of 8 x 10⁴ cells/mL in pre-warmed medium.
    • Mix the cell suspension with an equal volume of the soft agar solution.
  • Plate Cells: Add 50 µL of the cell-agar mixture (2 x 10³ cells/well) on top of the base agar layer. Let it set in the refrigerator for 30 minutes.
  • Apply Treatment: Add 100 µL of growth medium containing this compound (e.g., 0.01 to 1 µM) to each well.
  • Incubate and Image: Culture cells for 10 days, then capture images to measure sphere size.
  • Assay Viability: Add 20 µL of 0.1 mg/mL resazurin solution to each well. Incubate for 4 hours and measure fluorescence/absorbance (Ex/Em 560/590 nm).
  • Analyze Data: Calculate IC₅₀ and measure sphere diameters/volumes using image analysis software (e.g., ImageJ).

Blood-Brain Barrier (BBB) Penetration

A critical consideration for treating brain metastases is whether the drug can reach the tumor site. Here is a visual summary of the key findings on this topic:

bbbr This compound BBB Penetration Limitation Drug This compound in Blood BBB Blood-Brain Barrier (Expresses P-gp/BCRP Efflux Pumps) Drug->BBB Limited Limited Brain Distribution BBB->Limited Restricted Penetration Brain Therapeutic Target in Brain Limited->Brain Compromised Efficacy? Pgp Not a P-gp/BCRP Substrate (in vitro) [3] Pgp->BBB

The diagram shows that while in vitro studies indicate this compound is not a direct substrate for the key efflux pumps P-gp and BCRP [3], its overall brain distribution in vivo is still limited. This suggests that other properties of the drug or additional, unidentified efflux mechanisms may be at play. Consequently, for effective treatment, the target brain metastases may need to be in areas where the BBB is sufficiently compromised.

Frequently Asked Questions

Q1: How does this compound overcome resistance to first-generation BRAF inhibitors (like vemurafenib) in MBM? this compound has a dual mechanism. It is a pan-RAF inhibitor, meaning it can block signaling from various RAF dimers that often become activated in BRAF-inhibitor resistant cells. It also inhibits SRC family kinases (SFK), which are upregulated in many resistant melanomas and promote invasion and survival. This combined action helps suppress the MAPK pathway and other survival signals that resistance mechanisms rely on [1] [2].

Q2: Is this compound effective against NRAS-mutant melanomas, which are common in MBM? Yes, preclinical data shows efficacy in cell lines with concurrent NRAS mutations. The H3 MBM cell line, which harbors both an NRASQ61H mutation and a non-V600E BRAF mutation, was sensitive to this compound treatment with an IC₅₀ of 2.6 µM in monolayer culture [2]. Its pan-RAF inhibitory profile makes it a candidate for targeting NRAS-driven melanomas, which often rely on CRAF signaling.

Q3: What is a major pharmacokinetic challenge for this compound in treating MBM? The primary challenge is its limited distribution into the brain, as shown in mouse studies [3]. Although it may not be a strong substrate for P-gp/BCRP, its overall penetration is low. This could allow tumor cells in regions with an intact or partially intact BBB to survive, leading to treatment relapse. Developing strategies to enhance brain delivery would be crucial for its clinical success.

Q4: Has the effect of this compound been studied in other cancers? Yes. Recent research indicates that in triple-Negative Breast Cancer (TNBC), this compound exerts its effects not through RAF/SFK, but by targeting HDAC5. This action disrupts the HDAC5/RXRA interaction, leading to downregulation of asparagine synthetase (ASNS) and inhibition of tumor growth [4]. This suggests the drug may have multiple, context-dependent mechanisms of action.

Troubleshooting Guide

Problem Possible Cause Solution
High IC₅₀ in viability assays Low drug potency for specific genetic background; degraded drug stock. Verify genetic profile of cell line; use NRAS/BRAF co-mutated models; prepare fresh drug aliquots.
Poor solubility in aqueous media High Log P (5.5) and Log D (pH 7.4) values [3]. Use DMSO for stock solutions; ensure final DMSO concentration is non-toxic (typically <0.1-0.5%).
Inconsistent results in 3D assays Inadequate nutrient/waste diffusion in tumor spheres; heterogeneous drug penetration. Optimize cell seeding density; ensure even distribution of base agar; refresh drug-containing medium every 3-4 days.
No effect on p-ERK in Western Blot Off-target mechanism in specific context (e.g., via HDAC5 in TNBC) [4]; acquired resistance. Broaden analysis to include other pathways (STAT3, AKT); investigate alternative mechanisms of action.

References

CCT196969 HDAC5 binding domain interaction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the key finding regarding CCT196969's mechanism of action in TNBC? Recent research has identified that in TNBC, this compound directly binds to and inhibits Histone Deacetylase 5 (HDAC5), rather than its known targets like BRAF or SRC. This inhibition disrupts the HDAC5/RXRA/ASNS signaling axis, ultimately downregulating asparagine synthesis and inhibiting tumor growth [1] [2] [3].

  • Which specific protein domains are involved in the HDAC5-RXRA interaction? The interaction between HDAC5 and Retinoid X Receptor Alpha (RXRA) occurs between the N-terminal 1-291 amino acid region of HDAC5 and the N-terminal 1-98 amino acid region of RXRA. This compound binding to HDAC5 disrupts this specific interaction [1] [2].

  • What are the functional consequences of this compound disrupting the HDAC5-RXRA interaction? When this compound inhibits HDAC5, it leads to:

    • Increased Acetylation: Acetylation levels of RXRA at lysine residues K410 and K412 rise.
    • Decreased Ubiquitination: Ubiquitination of RXRA is reduced.
    • Increased RXRA Stability: The above changes stabilize RXRA and increase its protein levels.
    • Transcriptional Repression: The stabilized RXRA then acts as a transcription suppressor, binding to the ASNS promoter at the -1114/-1104 region to inhibit asparagine synthetase (ASNS) expression [1] [2] [3].
  • What is the downstream effect of inhibiting the HDAC5/RXRA/ASNS axis? Downregulation of ASNS inhibits the synthesis of the amino acid asparagine and suppresses the downstream mTORC1 signaling pathway. This ultimately hinders the proliferation, invasion, and migration of TNBC cells [1] [2].

Troubleshooting Guides & Experimental Protocols

The table below summarizes key methodologies from the primary research for investigating this mechanism.

Investigation Goal Key Assays/Techniques Critical Parameters & Potential Pitfalls
Confirming this compound-HDAC5 Binding Target Capture Assay, Cell Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR) [1] [3] For CETSA: Ensure precise temperature control and rapid sampling. Incomplete protein denaturation can lead to false negatives.
Mapping Protein-Protein Interaction Domains Co-Immunoprecipitation (CO-IP) with truncated constructs, binding domain prediction with PyMOL [1] [2] In CO-IP, use appropriate controls (e.g., IgG) to confirm specificity. Overexpression of truncated proteins may disrupt native protein folding.
Identifying Post-Translational Modification Sites CO-IP for acetylation/ubiquitination, Immunoprecipitation (IP) combined with Mass Spectrometry [1] [2] [3] For acetylation studies, use deacetylase inhibitors in lysis buffer. Mass spectrometry requires high-purity protein samples to identify specific sites (e.g., K410, K412 on RXRA).
Validating Transcriptional Regulation Luciferase Reporter Assay, Chromatin Immunoprecipitation (ChIP) [1] [2] [3] In Luciferase assays, confirm promoter sequence and mutation efficiency. ChIP requires optimized antibody specificity and cross-linking conditions.
Assessing Functional Outcomes In Vitro CCK-8/Proliferation, Transwell (Invasion/Migration), Western Blot (mTOR pathway), Apoptosis Assays [1] [2] [4] In Transwell assays, ensure Matrigel polymerization is uniform. For Western Blots detecting phosphorylation, phosphatase inhibitors in the lysis buffer are essential.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments used to elucidate this pathway, from initial drug treatment to final functional outcome.

G Start Treat TNBC Cells with this compound Step1 Identify Direct Target (HDAC5) Start->Step1 Method1 Method: CETSA, SPR Step1->Method1 Step2 Characterize Molecular Effect (Disrupt HDAC5-RXRA interaction) Method2 Method: Co-IP, Domain Mapping Step2->Method2 Step3 Analyze Post-Translational Modifications (Increased RXRA Acetylation) Method3 Method: Acetylation-Specific CO-IP, MS Step3->Method3 Step4 Assess Transcriptional Outcome (RXRA represses ASNS gene) Method4 Method: Luciferase, ChIP Step4->Method4 Step5 Determine Metabolic & Pathway Impact (Reduced Asparagine, mTOR inhibition) Method5 Method: Metabolomics, Western Blot Step5->Method5 Step6 Observe Phenotypic Effect (Inhibited Proliferation, Invasion, Migration) Method6 Method: CCK-8, Transwell Step6->Method6 Method1->Step2 Method2->Step3 Method3->Step4 Method4->Step5 Method5->Step6

Key Signaling Pathway

This diagram summarizes the core molecular mechanism of this compound action in TNBC cells, as discovered in the recent studies.

G cluster_mechanism Mechanism of Inhibition CCT This compound HDAC5 HDAC5 CCT->HDAC5 Binds & Inhibits RXRA RXRA HDAC5->RXRA Interacts with (Region 1-291) ASNS ASNS Gene RXRA->ASNS Binds Promoter (-1114/-1104) Asn Asparagine Synthesis ASNS->Asn mTOR mTORC1 Pathway Activation Asn->mTOR Phenotype Tumor Growth & Metastasis mTOR->Phenotype Inhibited This compound disrupts HDAC5-RXRA interaction, leading to: Effect1 ↑ RXRA Acetylation (K410, K412) Effect2 ↓ RXRA Ubiquitination Effect3 ↑ RXRA Protein Level

Research Implications

This newly identified mechanism for this compound provides a promising therapeutic strategy for Triple-Negative Breast Cancer (TNBC) by targeting a metabolic vulnerability—asparagine synthesis [1] [3]. The critical experimental details provided, such as the specific protein interaction domains and acetylation sites, are essential for designing validation experiments and developing potential combination therapies.

References

CCT196969 vs vemurafenib BRAF mutant melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Product Profile Comparison

Feature CCT196969 Vemurafenib
Class/Target Pan-RAF and SRC family kinase (SFK) inhibitor [1] [2] BRAF V600E inhibitor [3] [4]
Primary Indication (Status) Preclinical research for treatment-naïve & resistant melanoma, including brain metastases [1] Approved for advanced BRAF V600E mutant melanoma (used in combination with MEK inhibitors) [3]
Key Mechanism Inhibits BRAF, CRAF, and SFKs; suppresses p-ERK, p-MEK, and p-STAT3 signaling [1] Inhibits mutant BRAF V600E, blocking MAPK pathway [4]
Resistance Profile Shows efficacy in BRAF inhibitor-resistant cell lines [1] Acquired resistance common, often leading to reactivation of MAPK pathway [4] [5]
Brain Penetration Preclinical data suggests it is not a strong substrate for P-gp/Bcrp efflux pumps, indicating potential for better brain distribution [6] Limited brain distribution due to active efflux by P-gp and Bcrp transporters at the blood-brain barrier [6]

Experimental Data & Protocols for this compound

The following quantitative data and methodologies are primarily derived from in vitro studies using melanoma brain metastasis (MBM) cell lines [1].

Cell Viability (Proliferation) Assay
  • Objective: To determine the inhibitory concentration 50 (IC50) of this compound across various MBM cell lines.
  • Protocol:
    • Cell Lines: H1, H2, H3, H6, H10 (patient-derived MBM lines, mostly BRAF V600E mutant) and Wm3248 (BRAF V600E mutant melanoma line).
    • Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.
    • Treatment: After 24 hours, cells were treated with a concentration range of this compound (0.0001 - 50 µM) for 72 hours.
    • Viability Measurement: CellTiter 96 AQueous One Solution (MTS) reagent was added. Absorbance was measured at 490nm after 4 hours. IC50 values were calculated using Prism software.
  • Results (IC50 values):
    • H1: 0.18 µM
    • H2: 0.33 µM
    • H3: 2.6 µM
    • H6: 0.22 µM
    • H10: 0.31 µM
    • Wm3248: 0.39 µM
  • Conclusion: this compound effectively inhibited cell viability at sub-micromolar to low-micromolar concentrations in all tested cell lines, including those with resistance to BRAF inhibitors [1].
Tumour Sphere Viability Assay
  • Objective: To evaluate the effect of this compound on 3-dimensional tumour growth.
  • Protocol:
    • Base Layer: 0.6% noble agar was plated in 96-well plates.
    • Cell Layer: A top layer of 0.5% low-melting-point agarose containing 2 x 10³ cells (H1, H2, H3) was added.
    • Treatment: Cells were treated with this compound (0.01 - 1 µM) for 10 days.
    • Viability Measurement: Resazurin solution was added, and fluorescence was measured (Ex560nm/Em590nm). Sphere volumes were calculated from diameters measured in ImageJ.
  • Results: this compound treatment resulted in a significant, dose-dependent reduction in tumour sphere viability and volume across all cell lines after 10 days [1].
Western Blot Analysis
  • Objective: To investigate the effect of this compound on key signaling pathways.
  • Protocol:
    • Treatment: MBM cell lines were treated with this compound.
    • Protein Analysis: Standard Western blotting was performed on cell lysates.
    • Antibodies: Used against p-ERK, ERK, p-MEK, MEK, p-STAT3, and STAT3.
  • Results: Treatment with this compound led to decreased levels of p-ERK, p-MEK, and p-STAT3, indicating successful inhibition of the MAPK pathway and other pro-survival signals [1].

Mechanism of Action and Resistance

The diagram below illustrates the key mechanistic differences between Vemurafenib and this compound in the context of BRAF-mutant melanoma cells.

G cluster_MAPK MAPK Pathway MutantBRAF Mutant BRAF (V600E) MEK MEK MutantBRAF->MEK Constitutive Activation ERK ERK MEK->ERK ProSurvival Proliferation & Cell Survival ERK->ProSurvival SFK SRC Family Kinases (SFK) STAT3 STAT3 Signaling SFK->STAT3 Activates STAT3->ProSurvival ResistanceMech Resistance Mechanisms (e.g., NRAS mut, BRAF amp) ResistanceMech->MEK Reactivates Vemurafenib Vemurafenib Vemurafenib->MutantBRAF Inhibits CCT196969_node This compound CCT196969_node->MutantBRAF Pan-RAF Inhibition CCT196969_node->SFK SFK Inhibition

Key insights from the diagram and research:

  • Vemurafenib acts primarily on the MAPK pathway by targeting mutant BRAF. However, resistance frequently develops through mechanisms that reactivate this pathway [4] [5].
  • This compound provides a broader, vertical pathway blockade by simultaneously inhibiting RAF and SFK. This dual targeting may help overcome resistance by also suppressing alternative survival pathways like STAT3 [1].

Research Implications and Future Directions

For you as a researcher, the data suggests:

  • This compound's primary advantage lies in its multi-targeted mechanism, which is promising for overcoming intrinsic and acquired resistance to selective BRAF inhibitors like Vemurafenib.
  • Its potential for treating brain metastases, based on its efflux transporter profile, is a significant area for further investigation [6].
  • The main limitation is its preclinical status. The transition to clinical trials will be critical to validate its efficacy and safety in humans.

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference between these inhibitors lies in their mechanism of target inhibition and its consequences on the MAPK signaling pathway.

  • CCT196969 (Paradox-Breaking Pan-RAF inhibitor): This compound is designed to block several key nodes in oncogenic signaling simultaneously. By targeting all RAF isoforms (BRAF, CRAF) as well as SRC-family kinases, it can effectively suppress the MAPK pathway in a wider range of genetic contexts, including those with NRAS mutations [1]. Crucially, it does not drive paradoxical activation of the pathway, which is a major limitation of first-generation BRAF inhibitors like PLX4720 [1] [2].
  • PLX4720 (Selective BRAF V600E inhibitor): PLX4720 selectively inhibits the active form of mutant BRAF V600E. However, in cells with wild-type BRAF but activated RAS (e.g., NRAS mutations), the drug can force the formation of RAF dimers, leading to paradoxical transactivation of the MAPK pathway and potentially enhancing tumor growth [3] [4].

The diagram below illustrates how these two inhibitors differently affect the MAPK signaling pathway.

G cluster_1 PLX4720 (Selective BRAF V600E Inhibitor) cluster_2 This compound (Pan-RAF/SFK Inhibitor) Growth_Factor Growth Factor/RTK RAS RAS (e.g., mutant) Growth_Factor->RAS BRAF BRAF RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK In BRAF mutant cells CRAF->MEK In RAS mutant cells Paradoxical_Activation Paradoxical Pathway Activation CRAF->Paradoxical_Activation Drives ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Paradoxical_Activation->ERK BRAF_Inhibited BRAF Inhibited Dimerization Forced RAF Dimerization BRAF_Inhibited->Dimerization Dimerization->CRAF Activates All_RAF_Inhibited All RAF Isoforms Inhibited All_RAF_Inhibited->BRAF Blocks All_RAF_Inhibited->CRAF Blocks SFK_Inhibited SRC-family Kinases (SFK) Inhibited SFK_Inhibited->MEK Suppresses

Supporting Experimental Data and Protocols

The comparative profile of these inhibitors is supported by various experimental models.

In Vitro Cell Viability and Signaling Assays
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of a drug and its effect on key signaling pathways [5].
  • Typical Protocol:
    • Seed melanoma cell lines (e.g., BRAF mutant, NRAS mutant, or resistant variants) in 96-well plates.
    • After 24 hours, treat cells with a range of drug concentrations (e.g., from 0.001 μM to 50 μM) for 72 hours [5].
    • Measure cell viability using a colorimetric assay like MTS, which is added to the wells and incubated for several hours before absorbance is measured [5].
    • In parallel, treat cells for a shorter duration (e.g., 2-24 hours), harvest the protein lysates, and perform Western blot analysis to assess the phosphorylation levels of key pathway proteins like p-MEK and p-ERK [1] [6].
In Vivo Efficacy Studies
  • Purpose: To evaluate the anti-tumor activity and tolerability of the drug in a live animal model, often patient-derived xenografts (PDXs) [1].
  • Typical Protocol:
    • Implant human cancer cells or tumor fragments (PDXs) into immunocompromised mice.
    • Once tumors are established, randomize the animals into treatment and control groups.
    • Administer the drug orally (e.g., this compound at 10-25 mg/kg/day) or via other routes for a sustained period [1].
    • Monitor tumor volume regularly with calipers and animal body weight as an indicator of toxicity. At the end of the study, plasma and tumor tissues can be collected for pharmacokinetic and pharmacodynamic analysis [1] [2].

Overcoming Resistance: Key Differentiator

A critical advantage of this compound is its ability to combat resistance that develops against first-generation inhibitors like PLX4720.

  • Resistance to PLX4720 often occurs through MAPK pathway reactivation (e.g., via NRAS mutations, BRAF splicing) or activation of alternative pathways like EGFR-SFK-STAT3 or PI3K-AKT signaling [5] [7].
  • This compound's Activity: Because it simultaneously inhibits pan-RAF and SFKs, this compound can maintain suppression of the MAPK pathway and block these alternative resistance routes. It has demonstrated efficacy in patient-derived xenograft models that are resistant to both vemurafenib (a PLX4720 analog) and combination BRAF/MEK inhibitor therapy [1] [5].

Drug Properties and Development Status

For a complete perspective, it's helpful to consider their pharmacological properties.

Property This compound PLX4720
Solubility <1 mg/mL [2] Information not in search results
Molecular Weight 513.53 g/mol [2] Information not in search results
Brain Distribution Limited; enhanced in P-gp/Bcrp knockout mice [2] Information not in search results
Development Status Preclinical (compound from series being developed for clinical trials) [1] Preclinical (research compound, analog of Vemurafenib) [8]

References

CCT196969 pan RAF inhibitor vs selective BRAF inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Comparison at a Glance

The table below summarizes the core differences in mechanism and profile between CCT196969 and first-generation selective BRAF inhibitors.

Feature This compound (Pan-RAF/SFK Inhibitor) Selective BRAF Inhibitors (Vemurafenib, Dabrafenib)
Primary Targets BRAF (V600E and wt), CRAF, SRC, LCK [1] [2] Primarily monomeric mutant BRAF (V600E) [3] [4]
RAF Dimer Inhibition Potently inhibits RAF dimers (pan-RAF activity) [4] Poor inhibition of RAF dimers; can activate them [3] [4]
Paradoxical ERK Activation Paradox-breaker: Does not induce paradoxical activation [1] [5] Paradox-inducer: Activates MAPK pathway in BRAF wt/RAS mutant cells [1] [5] [3]
Therapeutic Rationale Overcome resistance from RAF dimerization, RTK/SFK signaling, and mutant NRAS [1] [6] First-line treatment for BRAF V600E mutant melanoma [7]
Key Resistance Mechanisms Designed to target common resistance mechanisms to 1st-gen inhibitors [1] RAF dimerization, RTK upregulation, NRAS mutations, BRAF splicing [1] [3] [4]

Supporting Experimental Data

The following table presents key quantitative data from preclinical studies that highlight the distinct profiles of these inhibitors.

Assay / Parameter This compound Vemurafenib Dabrafenib Encorafenib
In Vitro Kinase IC₅₀ (nM) [1] [2]
• BRAF V600E 40 nM ~30 nM* ~0.5-5 nM* ~0.5-2 nM*
• CRAF 12 nM Weak inhibitor Weak inhibitor Weak inhibitor
• SRC 26 nM Not targeted Not targeted Not targeted
Paradox Index [5] N/A 5.5 10 50
Peak ERK Induction (Fold-change) [5] No induction ~6.9 ~2.8 ~4.1
In Vivo Efficacy Active in PDXs resistant to BRAF/MEK inhibitors [1] Standard of care in BRAF V600E melanoma [7] Standard of care in BRAF V600E melanoma [7] Standard of care in BRAF V600E melanoma [7]

Note: Precise values for selective BRAF inhibitors are compound-specific and derived from their respective preclinical characterizations. The values for this compound are from direct measurements [1] [2].

Core Experimental Protocols

The data in the comparisons above were generated using standard preclinical methodologies:

  • In Vitro Kinase Assays: The IC₅₀ values for this compound were determined using cell-free assays that measure the inhibition of purified kinase proteins (like BRAF, CRAF, SRC) [1] [2].
  • Cell Line Studies: Experiments used BRAF V600E mutant melanoma cell lines (e.g., WM266.4, A375) to assess potency and RAS mutant or BRAF wild-type cells (e.g., HaCaT HRASG12V) to profile paradoxical ERK activation. Key readouts included Western blot analysis of pERK and pMEK levels, and cell viability assays (e.g., GI₅₀) [1] [5].
  • In Vivo Efficacy Models: this compound was evaluated in patient-derived xenograft (PDX) models from patients with acquired or intrinsic resistance to vemurafenib. The compound was administered orally, and tumor volume was the primary endpoint [1] [6].
  • Paradox Index Calculation: This metric, used to quantify the therapeutic window, was calculated as the ratio of the EC₈₀ for pERK induction in RAS mutant cells divided by the IC₈₀ for growth inhibition in BRAF mutant (A375) cells [5].

Signaling Pathways and Mechanisms

The different behaviors of these inhibitor classes can be understood through their impact on the MAPK signaling pathway. The following diagrams illustrate the key mechanisms.

framework cluster_normal Normal Signaling (WT BRAF) EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF CRAF CRAF BRAF->CRAF Dimerization MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK CellGrowth CellGrowth ERK->CellGrowth Normal_EGFR Normal_EGFR Normal_RAS Normal_RAS Normal_EGFR->Normal_RAS Normal_BRAF Normal_BRAF Normal_RAS->Normal_BRAF Normal_MEK Normal_MEK Normal_BRAF->Normal_MEK Normal_CRAF Normal_CRAF Normal_BRAF->Normal_CRAF Dimerization Normal_ERK Normal_ERK Normal_MEK->Normal_ERK Normal_CRAF->Normal_MEK

framework cluster_paradox Selective BRAFi-Induced Paradox cluster_breaker Pan-RAF Inhibitor (Paradox Breaker) Paradox_BRAFi Selective BRAF Inhibitor BRAF_mono Drug-Bound BRAF Paradox_BRAFi->BRAF_mono Active_RAS Active RAS (e.g., mutant) Active_RAS->BRAF_mono CRAF_free Drug-Free CRAF Active_RAS->CRAF_free Paradox_Dimer BRAF-CRAF Dimer BRAF_mono->Paradox_Dimer CRAF_free->Paradox_Dimer pERK_high High pERK Paradox_Dimer->pERK_high Pan_BRAFi Pan-RAF Inhibitor (e.g., this compound) BRAF_d BRAF Pan_BRAFi->BRAF_d CRAF_d CRAF Pan_BRAFi->CRAF_d Stable_Dimer Inhibited BRAF-CRAF Dimer BRAF_d->Stable_Dimer CRAF_d->Stable_Dimer pERK_low Low pERK Stable_Dimer->pERK_low

Therapeutic Implications and Future Directions

The distinct mechanisms of this compound translate into specific potential therapeutic applications:

  • Targeting Acquired Resistance: this compound was active in patient-derived xenograft (PDX) models resistant to both BRAF inhibitor monotherapy and BRAF/MEK inhibitor combination, making it a strong candidate for second-line therapy in relapsed patients [1] [6].
  • Broader Mutational Coverage: Its pan-RAF activity suggests potential efficacy in NRAS mutant melanomas and certain non-V600E BRAF mutants that signal as dimers and are resistant to first-generation inhibitors [1] [3].
  • Novel Applications: Recent evidence suggests this compound can inhibit triple-negative breast cancer (TNBC) through a novel HDAC5/RXRA/ASNS axis, indicating potential for repurposing beyond melanomas with canonical MAPK pathway mutations [8].

How to Proceed with Research

  • Tracking Clinical Development: A compound from the this compound/CCT241161 series was noted as being developed for clinical trials [1]. Searching public clinical trial registries (ClinicalTrials.gov) for "pan-RAF inhibitor" may provide updates.
  • Consulting Specialty Databases: Use professional chemical and pharmaceutical databases (like Selleckchem [2]) for detailed procurement and protocol information on preclinical compounds.

References

CCT196969 BRAF inhibitor resistant cell line activity

Author: Smolecule Technical Support Team. Date: February 2026

Activity Data & Resistance Mechanisms

The following tables consolidate quantitative findings on CCT196969's efficacy and the primary resistance mechanisms it counteracts.

Table 1: Experimental Activity of this compound in Melanoma Models This table summarizes key findings from in vitro studies on melanoma cell lines, including those resistant to BRAF inhibitors [1] [2].

Cell Line / Model Type Key Genetic Background Assay Type IC50 / Inhibition Key Observations
H1, H2, H3, H6, H10 MBM lines with BRAF mutations (V600E/L577F) [1] Monolayer viability (MTS) 0.18 - 2.6 µM [1] [2] Effectively inhibited proliferation, migration, and survival in all examined cell lines [1].
WM3248 BRAF V600E metastatic melanoma [1] Monolayer viability (MTS) Data points recorded [1] Used as a reference primary melanoma cell line [1].
H1, H2, H3 MBM lines [1] Tumour sphere viability (Resazurin) Significant inhibition at 0.01-1 µM [1] Inhibited 3D growth in soft agar [1].
BRAFi-Resistant Lines Derived from sensitive parental lines [1] Monolayer viability Inhibited viability [1] Showed activity in two different BRAF inhibitor-resistant metastatic melanoma cell lines [1].

Table 2: Common BRAF Inhibitor Resistance Mechanisms and this compound's Proposed Action this compound is designed to overcome resistance by co-targeting key escape pathways [1] [3] [4].

Resistance Mechanism Pathophysiological Consequence This compound's Proposed Counter-Mechanism
MAPK Pathway Reactivation [5] [6] [7] Re-establishment of pro-survival signaling via alternative RAF isoforms (CRAF, ARAF) or MEK mutations [6] [7]. Pan-RAF inhibitor; targets BRAF, CRAF, and SFKs to block this reactivation [1] [3].
SRC Family Kinase (SFK) Upregulation [1] [4] Promotes cell survival, invasion, and a metastatic phenotype; commonly upregulated in BRAFi-resistant cells [1] [4]. Direct inhibition of SFKs, disrupting this alternative survival and invasion pathway [1] [3].
STAT3 Pathway Upregulation [1] Drives invasion and metastasis; frequently upregulated in BRAF inhibitor-resistant melanoma [1]. Decreases expression of p-STAT3 and total STAT3 protein levels [1].
Receptor Tyrosine Kinase (RTK) Activation [6] [7] Activation of IGF-1R, PDGFRB, EGFR etc., provides bypass survival signals via PI3K-AKT pathway [6] [7]. While not directly inhibiting RTKs, its downstream inhibition of SFKs and RAF can counteract this signaling [1] [4].

Experimental Protocol Details

For your experimental planning, here are the core methodologies used in the cited studies to generate the above data [1] [2]:

  • Cell Culture & Generation of Resistant Lines: Human melanoma brain metastasis (MBM) cell lines (H1, H2, H3, etc.) were established from patient biopsies. Cells were cultured in DMEM supplemented with 10% FCS. BRAF inhibitor-resistant lines were developed by chronic exposure of sensitive parental cells to increasing doses of BRAF inhibitors over approximately 6 months [1] [6].

  • Monolayer Cell Viability Assay (MTS)

    • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.
    • Procedure: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. The MTS reagent was added, and after incubation, absorbance was measured at 490nm. Dose-response curves were generated to calculate IC50 values [1] [2].
  • Tumour Sphere Viability Assay

    • Purpose: To study drug effects on 3-dimensional tumor growth, which better mimics the in vivo environment.
    • Procedure: A base layer of 0.6% agar was plated. Cells were suspended in soft agar and seeded on top to form tumor spheres. After drug treatment for 10 days, viability was assessed using resazurin, and absorbance was measured [1].
  • Western Blot Analysis

    • Purpose: To evaluate the molecular mechanisms and downstream effects of this compound.
    • Procedure: Treated and control cells were lysed. Proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies against targets like p-ERK, p-MEK, p-STAT3, and STAT3. Detection was performed using chemiluminescence [1] [2].

Mechanism of Action Visualization

The diagram below illustrates the dual-targeting mechanism of this compound and how it counteracts resistance in melanoma cells.

G BRAFi_Resistance BRAF Inhibitor (BRAFi) Resistance SFK_Upregulation SRC Family Kinase (SFK) Upregulation BRAFi_Resistance->SFK_Upregulation MAPK_Reactivation MAPK Pathway Reactivation (via CRAF/ARAF) BRAFi_Resistance->MAPK_Reactivation STAT3_Upregulation STAT3 Pathway Upregulation BRAFi_Resistance->STAT3_Upregulation RTK_Bypass RTK Activation (e.g., IGF-1R, PDGFRβ) BRAFi_Resistance->RTK_Bypass Pan_RAF_Inhibition Pan-RAF Inhibition (BRAF, CRAF) This compound This compound SFK_Inhibition SFK Inhibition This compound->SFK_Inhibition This compound->Pan_RAF_Inhibition STAT3_Inhibition Suppressed p-STAT3/STAT3 SFK_Inhibition->STAT3_Inhibition Proliferation ↓ Cell Proliferation SFK_Inhibition->Proliferation Survival ↓ Cell Survival SFK_Inhibition->Survival Migration ↓ Migration & Invasion SFK_Inhibition->Migration TumorGrowth ↓ 3D Tumor Growth SFK_Inhibition->TumorGrowth Pan_RAF_Inhibition->Proliferation Pan_RAF_Inhibition->Survival Pan_RAF_Inhibition->Migration Pan_RAF_Inhibition->TumorGrowth STAT3_Inhibition->Proliferation STAT3_Inhibition->Survival STAT3_Inhibition->Migration STAT3_Inhibition->TumorGrowth

Research Implications & Future Directions

  • Distinct Mechanism in Other Cancers: Recent evidence suggests this compound may operate through a different primary mechanism in other cancers, such as triple-negative breast cancer (TNBC), by targeting HDAC5 and impacting asparagine synthesis rather than SFK/RAF [3]. Researchers should verify the primary targets in their specific experimental models.

  • In Vivo Validation Needed: The promising in vitro data summarized here requires confirmation in animal models to fully assess this compound's therapeutic potential for overcoming BRAF inhibitor resistance [1].

References

CCT196969 toxicity profile compared other RAF inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profiles of Approved BRAF/MEK Inhibitors

For context, here is the toxicity data for the three main FDA-approved BRAF and MEK inhibitor combinations used in treating BRAF V600-mutant metastatic melanoma. This summary is based on a 2022 meta-analysis of clinical trials [1].

Table 1: Common Treatment-Related Adverse Events (AEs) of BRAF/MEK Inhibitor Combinations

Combination Therapy Most Common Grade 1-2 AEs (Incidence) Most Common Grade 3+ AEs (Incidence) Overall Incidence of Any Grade AE
Dabrafenib + Trametinib Pyrexia (43%), Fatigue (28%) [1] Pyrexia, Rash, Hypertension (6% each) [1] Not specifically stated; 97% for Trametinib monotherapy [1]
Vemurafenib + Cobimetinib Diarrhea (52%) [1] Increased AST/ALT (10%) [1] 98% [1]
Encorafenib + Binimetinib Diarrhea (34%) [1] Rash, Hypertension (6% each) [1] 98% [1]

Note: The overall incidence of Grade 3 or higher adverse events was high across the board, ranging from 68% to 72% for the combinations and monotherapies studied [1].

Mechanisms Underlying RAF Inhibitor Toxicity

The toxicity profiles of these drugs are closely linked to their mechanism of action. A key concept is paradoxical ERK activation, where some BRAF inhibitors can actually stimulate the MAPK signaling pathway in BRAF wild-type cells. This effect is a major driver of toxicities, such as cutaneous squamous cell carcinoma (cuSCC) [2].

Different inhibitors have varying capacities for this paradoxical activation, which can be quantified by a "paradox index" (the ratio of the dose needed for ERK activation in wild-type cells to the dose needed to inhibit mutant BRAF in melanoma cells). A higher index suggests a wider therapeutic window [2].

Table 2: Paradox Index and Cutaneous Toxicity of BRAF Inhibitors

BRAF Inhibitor Paradox Index Clinical cuSCC Induction Rate (Averaged from Trials)
Vemurafenib 5.5 ~22% [2]
Dabrafenib 10 ~6% [2]
Encorafenib 50 ~3.7% [2]

The following diagram illustrates the key mechanism behind this paradoxical activation and how it relates to toxicity.

G Start Pre-existing RAS mutation in healthy cells (e.g., keratinocytes) BRAFi BRAF Inhibitor (e.g., Vemurafenib) binds to one RAF protomer Start->BRAFi ParadoxicalAct Paradoxical ERK Activation in BRAF wild-type cells BRAFi->ParadoxicalAct Alters dimer structure & activates partner RAF Toxicity Oncogenic Toxicity (e.g., cutaneous squamous cell carcinoma - cuSCC) ParadoxicalAct->Toxicity Drives uncontrolled cell growth

References

CCT196969 ASNS expression downregulation validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The HDAC5/RXRA/ASNS Axis

Recent research has uncovered that CCT196969, previously known as a pan-RAF and SRC-family kinase (SFK) inhibitor, inhibits TNBC growth by targeting a previously unrecognized pathway [1] [2].

The core mechanism can be summarized as follows:

  • Primary Target: this compound directly binds to and inhibits Histone Deacetylase 5 (HDAC5), rather than its classic targets BRAF, RAF1, or SRC, in TNBC cells [1].
  • Transcription Factor Regulation: Inhibition of HDAC5 disrupts its interaction with the Retinoid X Receptor Alpha (RXRA). This leads to increased acetylation (at sites K410 and K412) and decreased ubiquitination of RXRA, which stabilizes the protein and increases its levels [1] [2].
  • Gene Expression Suppression: The stabilized RXRA protein then acts as a transcription suppressor for the Asparagine Synthetase (ASNS) gene. It binds to the -1114/-1104 region of the ASNS promoter to repress its expression [1] [2].
  • Metabolic Impact: The downregulation of ASNS reduces the synthesis of the amino acid asparagine, which in turn inhibits the downstream mTORC1 signaling pathway, a critical driver of cell growth and proliferation [1].

The diagram below illustrates this signaling pathway.

G This compound Inhibits TNBC via HDAC5/RXRA/ASNS Axis This compound This compound HDAC5 HDAC5 This compound->HDAC5 Inhibits RXRA RXRA HDAC5->RXRA  Disrupts Interaction   ASNS ASNS RXRA->ASNS Suppresses Transcription Asparagine Asparagine ASNS->Asparagine Synthesizes mTOR_Signaling mTOR_Signaling Asparagine->mTOR_Signaling Activates TNBC_Growth TNBC_Growth mTOR_Signaling->TNBC_Growth Promotes

Key Experimental Evidence and Validation

The proposed mechanism is supported by robust experimental data, as outlined in the table below.

Experimental Method Key Finding Purpose/Validation
Target Capture Assay, CETSA, SPR Identified HDAC5 as the direct target of this compound [1]. Confirmed direct physical binding and engagement of the HDAC5 protein by the compound.
Co-Immunoprecipitation (CO-IP) Showed HDAC5 (region 1-291) interacts with RXRA (region 1-98). This compound reduced this interaction [1]. Validated the protein-protein interaction and its disruption by the drug.
CO-IP & Mass Spectrometry Revealed increased RXRA acetylation at K410/K412 and decreased ubiquitination upon HDAC5 inhibition [1] [2]. Determined the post-translational modifications that stabilize RXRA.
Luciferase & CHIP Assay Confirmed RXRA binds to the -1114/-1104 region of the ASNS promoter [1] [2]. Verified RXRA acts as a direct transcriptional suppressor of the ASNS gene.
Transcriptomics/Proteomics Showed decreased ASNS expression and mTOR pathway activity [1]. Corroborated the downstream metabolic and signaling consequences.
In Vitro/In Vivo Models This compound inhibited TNBC cell proliferation, invasion, migration & tumor growth [1]. Demonstrated the functional anti-cancer effects of the pathway inhibition.

Implications and Context for Research

The discovery that this compound operates through the HDAC5/RXRA/ASNS axis has several important implications:

  • Novel Therapeutic Target: It positions HDAC5 and the metabolic enzyme ASNS as promising new candidate targets for treating TNBC, a cancer subtype known for its limited treatment options [1] [2].
  • Beyond Classic Targets: The effect in TNBC is independent of its known RAF/SFK inhibition, highlighting a tissue-specific or context-dependent mechanism of action [1].
  • Role of ASNS in Cancer: This research reinforces the importance of ASNS in cancer biology. Another study found that ASNS promotes metastasis in lung cancer by stabilizing the β-catenin complex and modulating mitochondrial function, indicating its potential as a broad oncology target [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

513.19247

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Girotti MR, Lopes F, Preece N, Niculescu-Duvaz D, Zambon A, Davies L, Whittaker S, Saturno G, Viros A, Pedersen M, Suijkerbuijk BM, Menard D, McLeary R, Johnson L, Fish L, Ejiama S, Sanchez-Laorden B, Hohloch J, Carragher N, Macleod K, Ashton G, Marusiak AA, Fusi A, Brognard J, Frame M, Lorigan P, Marais R, Springer C. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015 Jan 12;27(1):85-96. doi: 10.1016/j.ccell.2014.11.006. Epub 2014 Dec 11. PubMed PMID: 25500121; PubMed Central PMCID: PMC4297292.

Explore Compound Types